molecular formula C8H15ClO6 B1436075 2-Chloroethyl beta-D-glucopyranoside CAS No. 90318-86-8

2-Chloroethyl beta-D-glucopyranoside

Cat. No.: B1436075
CAS No.: 90318-86-8
M. Wt: 242.65 g/mol
InChI Key: UHXKZHNKPKZLRR-JAJWTYFOSA-N
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Description

2-Chloroethyl beta-D-glucopyranoside is a carbohydrate derivative with the molecular formula C 8 H 15 ClO 6 and a molecular weight of 242.65 g/mol . This compound serves as a valuable intermediate in organic and bioorganic synthesis, particularly in the preparation of sophisticated glycoconjugates . Its primary research application is as a glycosylating agent. Studies on closely related compounds, such as 2-Chloroethyl 1-thio-beta-D-glycopyranosides, have demonstrated their utility in modifying proteins like bovine serum albumin and chymotrypsin, as well as various polymers . The chloroethyl group in the structure is a key functional handle, potentially undergoing further reactions to form new derivatives, such as 2-hydroxyethyl thioglycosides via hydrolysis or other conjugates through reactions with phenols or anilines . The related peracetylated precursor, 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 16977-77-8), is also commercially available for synthetic workflows . This product is intended for research use by qualified laboratory and scientific personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Key Identifiers • CAS Number: 90318-86-8 • Molecular Formula: C 8 H 15 ClO 6 • Molecular Weight: 242.65 g/mol

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(2-chloroethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO6/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,1-3H2/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXKZHNKPKZLRR-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Role and Reactivity of 2-Chloroethyl β-D-glucopyranoside in Glycosylation Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate field of glycoscience, the synthesis of complex carbohydrates and glycoconjugates hinges on a deep understanding of the reactivity of various glycosyl building blocks. 2-Chloroethyl β-D-glucopyranoside is a versatile synthetic intermediate whose role in glycosylation is often nuanced. Contrary to the typical function of a glycosyl donor which possesses a leaving group at the anomeric position, 2-chloroethyl β-D-glucopyranoside serves as a stable glycoside. Its primary utility lies in the reactivity of the chloroethyl group, which acts as a versatile chemical handle for subsequent modifications. This guide provides a comprehensive exploration of the synthesis, core reactivity, and mechanistic pathways of 2-Chloroethyl β-D-glucopyranoside, offering researchers and drug development professionals a thorough understanding of its application in modern glycosylation chemistry.

I. Synthesis of 2-Chloroethyl β-D-glucopyranoside

The most common and direct method for the synthesis of 2-Chloroethyl β-D-glucopyranoside is the Fischer glycosidation. This acid-catalyzed reaction involves the treatment of an unprotected monosaccharide, in this case, D-glucose, with an excess of an alcohol, 2-chloroethanol, which serves as both the solvent and the glycosyl acceptor[1][2].

Mechanism of Fischer Glycosidation

The Fischer glycosidation is an equilibrium process that proceeds through the formation of an oxocarbenium ion intermediate[2]. The reaction can lead to a mixture of anomers (α and β) and ring isomers (pyranose and furanose). However, under thermodynamic control (longer reaction times), the more stable pyranoside, and specifically the α-anomer (due to the anomeric effect), is often favored[2]. Despite this, the β-anomer can be effectively synthesized and isolated.


// Reactants Glucose [label="D-Glucose (cyclic hemiacetal)"]; TwoChloroethanol [label="2-Chloroethanol (Acceptor/Solvent)"]; H_plus [label="H⁺ (Catalyst)", shape=plaintext, fontcolor="#EA4335"];

// Intermediates Protonated_OH [label="Protonated Anomeric OH"]; Oxocarbenium [label="Oxocarbenium Ion"]; Intermediate_complex [label="Intermediate Complex"];

// Product Product [label="2-Chloroethyl\nβ-D-glucopyranoside", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=plaintext];

// Pathway Glucose -> Protonated_OH [label="+ H⁺"]; Protonated_OH -> Oxocarbenium [label="- H₂O"]; Oxocarbenium -> Intermediate_complex [label="+ 2-Chloroethanol"]; Intermediate_complex -> Product [label="- H⁺"];

// Positioning {rank=same; Glucose; H_plus;} {rank=same; Product; Water;} }

Figure 1: Simplified mechanism of Fischer Glycosidation.

Experimental Protocol: Synthesis via Fischer Glycosidation

This protocol is adapted from established methods for the synthesis of alkyl glycosides[3][4].

Materials:

  • D-glucose (anhydrous)

  • 2-Chloroethanol

  • Anhydrous Hydrogen Chloride (or another suitable acid catalyst like a sulfonic acid resin)

  • Neutralizing agent (e.g., sodium carbonate)

  • Solvents for workup and purification (e.g., ethanol, diethyl ether)

Procedure:

  • Suspend anhydrous D-glucose in a suitable excess of 2-chloroethanol.

  • Introduce anhydrous hydrogen chloride gas into the mixture at a controlled temperature (e.g., room temperature) until saturation, or add a catalytic amount of a solid acid catalyst.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction can take several hours to reach completion.

  • Upon completion, neutralize the acid catalyst with a suitable base (e.g., solid sodium carbonate).

  • Filter the reaction mixture to remove any solids.

  • Remove the excess 2-chloroethanol under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield crystalline 2′-chloroethyl β-D-fructopyranoside with high purity[3].

Reactant RatioCatalystTemperatureReaction TimeYieldReference
D-Fructose, excess 2-chloroethanolHCl (gas)Room Temp.2 h>90%[3]
D-Glucose, 2-chloroethanolDBSA (surfactant + acid)VariesVaries90.2%[5]

Table 1: Representative reaction conditions and yields for the synthesis of 2-chloroethyl glycosides.

II. Core Reactivity and Mechanistic Pathways

The chemical utility of 2-Chloroethyl β-D-glucopyranoside in glycosylation chemistry stems from the reactivity of the terminal chloroethyl moiety. Two primary reaction pathways dominate: nucleophilic substitution and intramolecular cyclization.

A. Nucleophilic Substitution at the Ethyl Group

The chlorine atom of the 2-chloroethyl group is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[6][7][8].

Mechanism of SN2 Substitution

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack)[7][9]. This concerted mechanism involves the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-chlorine bond[8]. The reaction rate is dependent on the concentration of both the 2-chloroethyl glucoside and the nucleophile[10][11].

A prominent application of this reaction is the synthesis of 2-azidoethyl β-D-glucopyranoside, a precursor to 2-aminoethyl β-D-glucopyranoside. The azido derivative is a valuable intermediate for "click chemistry" reactions[12].


// Reactants Reactant [label="{Glucosyl-O-CH₂-|CH₂-Cl} | 2-Chloroethyl β-D-glucopyranoside"]; Nucleophile [label="N₃⁻ (Azide)", shape=plaintext, fontcolor="#EA4335"];

// Transition State TS [label="[N₃···CH₂(R)···Cl]⁻ | Transition State", shape=ellipse, style=dashed];

// Products Product [label="{Glucosyl-O-CH₂-|CH₂-N₃} | 2-Azidoethyl β-D-glucopyranoside", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leaving_Group [label="Cl⁻", shape=plaintext, fontcolor="#5F6368"];

// Pathway Reactant:c -> TS [label="Backside Attack", dir=back, arrowhead=curve, color="#EA4335"]; Nucleophile -> Reactant:c [style=invis]; // for positioning TS -> Product:c; TS -> Leaving_Group;

// Align nodes {rank=same; Reactant; Nucleophile;} {rank=same; Product; Leaving_Group;} }

Figure 2: SN2 mechanism for the azidation of 2-Chloroethyl β-D-glucopyranoside.

Experimental Protocol: Synthesis of 2-Azidoethyl β-D-glucopyranoside

This protocol is based on general procedures for the conversion of alkyl chlorides to azides[13].

Materials:

  • 2-Chloroethyl β-D-glucopyranoside (or its peracetylated form)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Solvents for workup and purification (e.g., ethyl acetate, water)

Procedure:

  • Dissolve 2-Chloroethyl β-D-glucopyranoside in anhydrous DMF.

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-azidoethyl β-D-glucopyranoside.

The resulting azidoethyl glycoside can be readily reduced (e.g., by hydrogenation) to the corresponding aminoethyl glycoside, which is a key building block for glycoconjugation and the construction of glycoarrays[14][15][16].

B. Intramolecular Cyclization

Under basic conditions, 2-chloroethyl glycosides can undergo an intramolecular cyclization reaction. This involves the nucleophilic attack of one of the hydroxyl groups of the sugar on the electrophilic carbon of the chloroethyl group, leading to the formation of a cyclic ether. A well-documented example is the conversion of 2'-chloroethyl β-D-fructopyranoside to the spiro-internal glycoside 1,2-O-ethylene-β-D-fructopyranose in high yield[3][4].

Mechanism of Intramolecular Cyclization

The reaction is initiated by the deprotonation of a suitably positioned hydroxyl group by a base, creating a more nucleophilic alkoxide. This alkoxide then attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming a new ring.


// Reactant Reactant [label="2'-Chloroethyl\nβ-D-fructopyranoside"]; Base [label="Base (e.g., MeO⁻)", shape=plaintext, fontcolor="#EA4335"];

// Deprotonated Intermediate Alkoxide [label="Alkoxide Intermediate"];

// Product Product [label="1,2-O-Ethylene-β-D-fructopyranose\n(Spiro-internal glycoside)", fillcolor="#FBBC05", fontcolor="#202124"]; Chloride [label="Cl⁻", shape=plaintext];

// Pathway Reactant -> Alkoxide [label="+ Base"]; Alkoxide -> Product [label="Intramolecular SN2 Attack"]; Alkoxide -> Chloride [style=dashed, label="- Cl⁻"]; }

Figure 3: Mechanism of intramolecular cyclization of 2'-chloroethyl β-D-fructopyranoside.

Experimental Protocol: Synthesis of 1,2-O-ethylene-β-D-fructopyranose

This protocol is adapted from the work of Hough and Richardson[3][4].

Materials:

  • Crude 2'-chloroethyl β-D-fructopyranoside

  • 1 M Sodium methoxide in methanol

  • Solvents for crystallization (e.g., 2-propanol)

Procedure:

  • Add crude 2'-chloroethyl β-D-fructopyranoside to a 1 M solution of sodium methoxide in methanol.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the solution with a suitable acid (e.g., by adding a cation exchange resin in its H⁺ form).

  • Filter the mixture and evaporate the solvent to obtain a syrup.

  • Crystallize the syrup from a suitable solvent, such as 2-propanol, to yield the pure spiro-internal glycoside.

III. Applications in Glycosylation Chemistry and Beyond

The derivatives of 2-Chloroethyl β-D-glucopyranoside are valuable tools in glycoscience.

  • Glycoconjugation: The aminoethyl glycosides, derived from the azidoethyl intermediates, are widely used as linkers to attach carbohydrates to other molecules, such as proteins, lipids, or solid supports.

  • Glycoarrays: These amino-functionalized sugars are frequently immobilized on surfaces to create glycoarrays. These arrays are powerful tools for high-throughput screening of carbohydrate-protein interactions, which are crucial in many biological processes[14][16].

  • Enzyme Substrate Synthesis: The functionalized glycosides can serve as substrates or inhibitors for glycosidases and glycosyltransferases, aiding in the study of these enzymes.

Conclusion

2-Chloroethyl β-D-glucopyranoside is a valuable and versatile building block in carbohydrate chemistry. Its significance lies not in acting as a direct glycosyl donor, but in the chemical reactivity of its 2-chloroethyl group. The ability to undergo efficient nucleophilic substitution and intramolecular cyclization allows for the synthesis of a wide range of functionalized glycosides. These derivatives, particularly the aminoethyl-linked sugars, are indispensable tools for the construction of complex glycoconjugates and for the study of carbohydrate-mediated biological processes. A thorough understanding of the mechanisms governing the reactivity of 2-Chloroethyl β-D-glucopyranoside is therefore essential for researchers in glycoscience and drug development.

References

  • Chan, J. Y. C., Cheong, P. P. L., Hough, L., & Richardson, A. C. (1985). The preparation and reactions of a new glycoside: 2′-chloroethyl β-D-fructopyranoside. Journal of the Chemical Society, Perkin Transactions 1, 1447-1455. [Link]

  • Nowicki, J., Mościpan, M., Nowakowska-Bogdan, E., & Woch, J. (2019). Synthesis of 2‐chloroethyl glucoside: “micellar” versus “classical” route. ChemistrySelect, 4(46), 13841-13845. [Link]

  • Flitsch, S. L., & Ulijn, R. V. (2003). Glycoarrays—tools for determining protein–carbohydrate interactions and glycoenzyme specificity. Chemical Communications, (8), 915-918. [Link]

  • Wikipedia contributors. (2023, November 29). Fischer glycosidation. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]

  • Nowicki, J. (2019). Micellar Catalysis in Fischer Glycosidation: En Route to Diverse Functional Glycosides. ResearchGate. [Link]

  • Flitsch, S. L., & Ulijn, R. V. (2006). Glycoarrays - Tools for determining protein-carbohydrate interactions and glycoenzyme specificity. ResearchGate. [Link]

  • Vedenko, T., & Oscarson, S. (2010). Preparation of aminoethyl glycosides for glycoconjugation. Beilstein Journal of Organic Chemistry, 6, 699–703. [Link]

  • Wikipedia contributors. (2024, January 22). SN2 reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]

  • Charette, A. B., & Côté, B. (1995). Synthesis of Enantiomerically Pure (2S)-2-endo-Hydroxymethyl-5-norbornene by Diels-Alder Reaction Based on a New Fructose-Derived Acrylate. The Journal of Organic Chemistry, 60(21), 6872-6875. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. [Link]

  • Nowicki, J., Mościpan, M., Nowakowska-Bogdan, E., & Woch, J. (2019). Micellar Catalysis in Fischer Glycosidation: En Route to Diverse Functional Glycosides. ChemistrySelect, 4(46), 13841-13845. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Tu, Y., Frohn, M., Wang, Z.-X., & Shi, Y. (2003). SYNTHESIS OF 1,2:4,5-DI-O-ISOPROPYLIDENE-D-erythro-2,3-HEXODIULO-2,6-PYRANOSE: A HIGHLY ENANTIOSELECTIVE KETONE CATALYST FOR EPOXIDATION. Organic Syntheses, 80, 1. [Link]

  • Schmidt, M. S., Haese, M., Winterhalter, K., & Jung, J. (2022). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(3), 26. [Link]

  • Tanaka, H., Izumi, M., & Nagatomo, M. (2019). Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides. Synlett, 30(01), 78-82. [Link]

  • Schmidt, M. S., Haese, M., Winterhalter, K., & Jung, J. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380, 26. [Link]

  • Černý, M., Kalvoda, L., & Pačák, J. (1984). Preparation and Reaction of 2-Chloroethyl 1-Thio-beta-D-glycopyranosides Derived from D-Galactose, D-Glucose, and 2-Acetamido-2-deoxy-D-glucose. Collection of Czechoslovak Chemical Communications, 49(11), 2604-2615. [Link]

  • Turnbull, J. E., & Field, R. A. (2016). Glycoarray Technologies: Deciphering Interactions from Proteins to Live Cell Responses. Current Opinion in Chemical Biology, 30, 93-101. [Link]

  • Ashenhurst, J. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

  • Vedenko, T., & Oscarson, S. (2010). Preparation of aminoethyl glycosides for glycoconjugation. Beilstein Journal of Organic Chemistry, 6, 699-703. [Link]

  • Yamamori, A., Okada, H., Kawazoe, N., Onodera, S., & Shiomi, N. (2010). Synthesis of β-D-fructopyranosyl-(2→6)-D-glucopyranose from D-glucose and D-fructose by a thermal treatment. Bioscience, Biotechnology, and Biochemistry, 74(10), 2130-2132. [Link]

  • Flitsch, S. L., & Ulijn, R. V. (2003). Glycoarrays—tools for determining protein–carbohydrate interactions and glycoenzyme specificity. Chemical Communications, (8), 915-918. [Link]

  • Li, Y., et al. (2024). Glycosyl Radical-Based Synthesis of C‑Alkyl Glycosides Bearing a Cyclopropane via a Deoxygenative Giese Addition–Reduction–Cyclization Cascade. Organic Letters. [Link]

  • Al-Abed, Y., & Wang, C. (2003). Epimerization of 2'-Carbonylalkyl- C -Glycosides via Enolation, β-Elimination and Intramolecular Cycloaddition. The Journal of Organic Chemistry, 68(21), 8097-105. [Link]

  • BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Inouye, Y., Onodera, K., Kitaoka, S., & Hirano, S. (1966). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses, 46, 1. [Link]

  • Plou, F. J., et al. (2021). Enzymatic synthesis of novel fructosylated compounds by Ffase from Schwanniomyces occidentalis in green solvents. Green Chemistry, 23(15), 5546-5557. [Link]

  • Reddy, G. P., & Kumar, A. (2018). Stereoselective synthesis of 2-deoxy-β-C-aryl/alkyl glycosides using Prins cyclization: Application in the synthesis of C-disaccharides and differently protected C-aryl glycosides. Carbohydrate Research, 468, 64-68. [Link]

  • Murphy, P. V., et al. (2023). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. Organic Process Research & Development, 27(11), 2056-2064. [Link]

  • BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Lundgren, S. (2014). Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. DiVA. [Link]

  • Britton, R., et al. (2024). Mechanism-Based Allylic Carbasugar Chlorides That Form Covalent Intermediates with α- and β-Galactosidases. International Journal of Molecular Sciences, 25(20), 12269. [Link]

  • Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Link]

Sources

Methodological & Application

protocol for using 2-Chloroethyl beta-D-glucopyranoside in enzymatic assays

Application Note: Kinetic Profiling and Transglycosylation Protocols for 2-Chloroethyl -D-Glucopyranoside


Introduction & Scientific Rationale

While p-nitrophenyl



2-Chloroethyl


-D-glucopyranoside (2-CE-Glc)

Key Applications:
  • Aglycone Specificity Mapping: Probing the +1 subsite affinity of

    
    -glucosidases (e.g., GBA1, GBA2, or fungal cellulases) to differentiate between aryl- and alkyl-glycosidase activity.
    
  • Chemo-Enzymatic Synthesis: 2-CE-Glc acts as a superior glycosyl donor in transglycosylation reactions. The 2-chloroethyl group is a "privileged" leaving group—sufficiently stable for handling but reactive enough to drive transglycosylation yields higher than simple alkyl glucosides.

  • Synthetic Versatility: The aglycone product, 2-chloroethanol, allows for subsequent chemical cyclization to epoxides, making this assay relevant for drug-conjugate precursor synthesis.

Mechanism of Action

The utility of 2-CE-Glc relies on the double-displacement mechanism typical of Retaining

GEnzymeFree Enzyme(GH Family)ES_ComplexMichaelisComplex (ES)Enzyme->ES_Complex+ SSubstrateSubstrate(2-CE-Glc)Substrate->ES_ComplexIntermediateCovalent Glycosyl-Enzyme IntermediateES_Complex->IntermediateGlycosylationStepProduct1Aglycone Release(2-Chloroethanol)ES_Complex->Product1Leaving GroupHydrolysisHydrolysis Pathway(+ H2O)Intermediate->HydrolysisTransglycTransglycosylation(+ Acceptor ROH)Intermediate->TransglycGlucoseProduct: Glucose(Measure via GOD-POD)Hydrolysis->GlucoseDeglycosylationAlkylGlcProduct: Alkyl-Glucoside(Measure via HPLC)Transglyc->AlkylGlcTransferGlucose->EnzymeRegenerationAlkylGlc->EnzymeRegeneration

Figure 1: Kinetic pathway of 2-CE-Glc processing. The assay choice depends on whether the user targets the Hydrolysis arm (Protocol A) or Transglycosylation arm (Protocol B).

Safety & Handling

  • Toxicity Warning: The hydrolysis product, 2-chloroethanol , is highly toxic (LD50 oral rat ~70 mg/kg) and is a metabolic precursor to chloroacetaldehyde.

  • PPE: Nitrile gloves and safety glasses are mandatory.

  • Waste Disposal: All assay waste must be segregated into halogenated organic waste streams. Do not dispose of down the sink.

Protocol A: Hydrolytic Kinetic Assay (Coupled GOD-POD)

Since 2-CE-Glc does not release a chromophore upon hydrolysis, activity is quantified by measuring the release of D-glucose. The most robust method is a discontinuous assay coupled with Glucose Oxidase (GOD) and Peroxidase (POD).

Reagents
ComponentSpecificationStorage
Substrate Stock 20 mM 2-CE-Glc in water-20°C
Assay Buffer 50 mM Sodium Acetate (pH 5.[1]0) or Phosphate (pH 7.[2][3]0)4°C
Stop Solution 1.0 M Tris-HCl (pH 10.0) or Heat (100°C, 5 min)RT
Detection Reagent Commercial GOD-POD Kit (e.g., Sigma GAGO-20)4°C
Enzyme

-Glucosidase (diluted to ~0.1 U/mL)
Ice
Experimental Workflow
  • Substrate Preparation: Prepare a dilution series of 2-CE-Glc in Assay Buffer. Recommended range:

    
     to 
    
    
    (typically 0.5 mM to 20 mM).
  • Reaction Initiation:

    • Dispense 40 µL of Substrate solution into a 96-well PCR plate or microcentrifuge tubes.

    • Pre-incubate at reaction temperature (e.g., 37°C or 50°C) for 5 minutes.

    • Add 10 µL of Enzyme solution. Mix by pipetting.

  • Incubation: Incubate for exactly 15 minutes .

  • Termination:

    • Option A (Thermal): Heat at 95°C for 5 minutes to denature the enzyme.

    • Option B (Chemical): Add 50 µL of 1M Tris-HCl (pH 10) only if the GOD-POD reagent is compatible with high pH (check kit specs; thermal is safer for coupled assays).

  • Glucose Detection:

    • Transfer 20 µL of the terminated reaction mix to a clear flat-bottom 96-well plate.

    • Add 100 µL of GOD-POD Reagent.

    • Incubate at 37°C for 30 minutes (protect from light).

    • Measure Absorbance at 540 nm (or kit-specific wavelength).

Data Analysis (Self-Validating)
  • Standard Curve: You must run a glucose standard curve (0–20 nmoles) in parallel using the same buffer/stop conditions.

  • Background Correction: Subtract the absorbance of a "Substrate Blank" (Buffer + Substrate, no enzyme) to account for any spontaneous hydrolysis or glucose contamination in the reagent.

Protocol B: Transglycosylation Efficiency (HPLC Analysis)

This protocol is required when using 2-CE-Glc as a donor to synthesize new glycosides, or when the presence of reducing agents interferes with the GOD-POD assay.

Reagents
  • Mobile Phase: Acetonitrile:Water (80:20 v/v) isocratic.

  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80) or C18 (if detecting hydrophobic acceptors).

  • Detection: Refractive Index (RI) or ELSD (Evaporative Light Scattering). Note: UV detection is poor for 2-CE-Glc.

Workflow
  • Reaction Mix:

    • Donor: 10 mM 2-CE-Glc.

    • Acceptor: 100 mM Alcohol (e.g., 1-Octanol, Benzyl alcohol).

    • Enzyme: 1–5 U/mL

      
      -Glucosidase.
      
    • Buffer: 50 mM Acetate, pH 5.0.

  • Time Course: Incubate at optimum temperature. Withdraw 50 µL aliquots at 0, 1, 3, 6, and 24 hours.

  • Quenching: Mix aliquot 1:1 with Acetonitrile (precipitates enzyme). Centrifuge at 12,000 x g for 5 min.

  • HPLC Injection: Inject 10 µL of supernatant.

Calculation

Calculate the Transglycosylation Ratio (T/H) :

Diagrammatic Workflow (Protocol A)

WorkflowStep1Step 1: PreparationDilute 2-CE-Glc (0.5 - 20 mM)in Acetate BufferStep2Step 2: ReactionAdd Enzyme (10 µL) to Substrate (40 µL)Incubate 15 min @ 37°CStep1->Step2Step3Step 3: TerminationHeat Inactivation (95°C, 5 min)(Prevents GOD-POD interference)Step2->Step3Step4Step 4: DetectionAdd GOD-POD ReagentIncubate 30 min (Pink/Red Color)Step3->Step4Step5Step 5: QuantitationRead Absorbance @ 540 nmCompare to Glucose StandardStep4->Step5

Figure 2: Step-by-step coupled assay workflow for measuring hydrolytic activity.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Background Absorbance Spontaneous hydrolysis or Glucose contaminationUse high-purity 2-CE-Glc (>98%). Always run a "No Enzyme" control.
Non-Linear Kinetics Product InhibitionGlucose is a potent inhibitor of GH1 enzymes. Reduce reaction time to <10% substrate conversion.
Low Signal Low

on alkyl substrates
Increase enzyme concentration 10-fold compared to

NPG assays. Alkyl leaving groups are slower than aryl.
Precipitation in HPLC Protein crashEnsure centrifugation step after Acetonitrile quenching is sufficient (12,000g, 10 min).

References

  • Cairns, J. R., & Esen, A. (2010).

    
    -Glucosidases. Cellular and Molecular Life Sciences, 67(20), 3389–3405. 
    
  • Bhatia, Y., Mishra, S., & Bisaria, V. S. (2002). Microbial

    
    -glucosidases: Cloning, properties, and applications. Critical Reviews in Biotechnology, 22(4), 375–407. 
    
  • Kren, V., & Thiem, J. (1997). Glycosylation employing bio-systems: from enzymes to whole cells. Chemical Society Reviews, 26(6), 463-473. (Foundational text on using chloroethyl glycosides for synthesis).

  • Sigma-Aldrich Technical Bulletin.

    
    -Glucosidase. (General GOD-POD coupling methodology). 
    

2-Chloroethyl beta-D-glucopyranoside as a substrate for beta-glucosidase kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of


-Glucosidase Using 2-Chloroethyl 

-D-Glucopyranoside

Executive Summary

This guide details the protocol for utilizing 2-Chloroethyl


-D-glucopyranoside (2-CEG)  as a substrate for determining the kinetic parameters (

,

) of

-glucosidase (BGL). Unlike standard chromogenic substrates (e.g.,

-nitrophenyl glucoside), 2-CEG is non-chromogenic, requiring a coupled enzymatic assay or HPLC for product detection.

Why use 2-CEG?

  • Electronic Probing: The electron-withdrawing chlorine atom lowers the pKa of the aglycone (2-chloroethanol, pKa ~14.3) compared to ethanol (pKa ~16), allowing researchers to probe the electronic requirements of the enzyme's aglycone binding pocket (subsite +1).

  • Transglycosylation Studies: 2-CEG is a preferred substrate for studying kinetically controlled transglycosylation due to the activated leaving group.

Safety & Handling (CRITICAL)

⚠️ DANGER: ACUTE TOXICITY ALERT 2-Chloroethanol (Ethylene Chlorohydrin) , the hydrolysis product of this reaction, is FATAL if inhaled, swallowed, or absorbed through the skin.

  • LD50 (Oral, Rat): ~71 mg/kg. [1] * Handling: All assays must be prepared in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Disposal: Segregate liquid waste as halogenated organic solvents.

Reaction Mechanism & Logic

The kinetic evaluation relies on measuring the rate of Glucose release. Since 2-CEG does not absorb light in the visible spectrum, we utilize a Discontinuous Coupled Assay (Glucose Oxidase/Peroxidase - GOD-POD).

Pathway Visualization

ReactionPathway Substrate 2-Chloroethyl beta-D-Glucoside Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Beta-Glucosidase (BGL) Enzyme->Complex Hydrolysis Hydrolysis (+ H2O) Complex->Hydrolysis Product1 D-Glucose Hydrolysis->Product1 Product2 2-Chloroethanol (TOXIC) Hydrolysis->Product2 Detection GOD-POD Assay (505 nm Absorbance) Product1->Detection Quantification

Figure 1: Reaction pathway showing the hydrolysis of 2-CEG and the subsequent detection of glucose.[2]

Materials & Reagents

ComponentSpecificationStorage
Substrate 2-Chloroethyl

-D-glucopyranoside
-20°C, Desiccated
Enzyme

-Glucosidase (e.g., from Almond or T. reesei)
-20°C
Buffer 50 mM Sodium Citrate or Phosphate (pH 4.8 - 5.0 typical)4°C
Stop Solution 1.0 M

or Heat Block (100°C)
RT
Detection GOD-POD Reagent Kit (Glucose Oxidase + Peroxidase + 4-AAP)4°C (Dark)

Protocol A: Spectrophotometric Kinetic Assay (GOD-POD)

Principle: BGL hydrolyzes 2-CEG to Glucose. Glucose Oxidase (GOD) oxidizes Glucose to Gluconic acid and


.[3][4] Peroxidase (POD) uses 

to oxidize a chromogen (4-Aminoantipyrine/Phenol) to a red quinoneimine dye (

nm).
Step-by-Step Procedure

1. Substrate Preparation (Stock Solution)

  • Prepare a 100 mM stock of 2-CEG in 50 mM Citrate Buffer (pH 5.0).

  • Note: 2-CEG is soluble in water. Avoid organic co-solvents (DMSO) if possible, as they may inhibit BGL.

2. Enzyme Preparation

  • Dissolve BGL to a concentration of ~0.5 - 1.0 Units/mL in ice-cold buffer.

  • Keep on ice.

3. Kinetic Run (96-well Plate or Microfuge Tubes) Perform the reaction in a discontinuous mode to prevent GOD-POD proteases from affecting BGL or vice versa.

StepActionVolume
1 Aliquot Buffer into tubes/wells.Adjust to final 200 µL
2 Add 2-CEG (Range: 0.5 mM to 20 mM final).Variable
3 Equilibrate to reaction temp (e.g., 50°C).5 mins
4 Initiate by adding BGL Enzyme.10 - 20 µL
5 Incubate for fixed time (e.g., 10, 20, 30 min).-
6 Terminate by heating (95°C, 5 min) or adding 100 µL 1M

.
-
7 Neutralize (if Carbonate used) to pH 7.0 for GOD-POD activity.Critical Step

Optimization Note: Heat inactivation is preferred over Carbonate stop for GOD-POD assays because GOD requires neutral pH. If using heat, spin down precipitated protein (10,000 x g, 2 min) before the next step.

4. Glucose Detection (Post-Hydrolysis)

  • Transfer 50 µL of the terminated reaction supernatant to a fresh transparent 96-well plate.

  • Add 150 µL of GOD-POD Reagent .

  • Incubate at 37°C for 20 minutes (protect from light).

  • Measure Absorbance at 505 nm .[5]

Protocol B: HPLC Validation (Direct Quantification)

Use this method if transglycosylation is suspected (where Glucose is transferred to another alcohol rather than water), as GOD-POD only detects free glucose.

System: HPLC with Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). UV detection is poor for 2-CEG.

  • Column: Amine-based carbohydrate column (e.g., Zorbax

    
    ) or C18 (for aglycone detection).
    
  • Mobile Phase: Acetonitrile:Water (75:25 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection:

    • 2-CEG: Elutes early (glycoside).

    • Glucose: Elutes mid-run.

    • 2-Chloroethanol: Elutes late (hydrophobic).

Data Analysis & Calculation

Workflow Logic

DataAnalysis RawData Raw Absorbance (505 nm) Velocity Calculate Initial Velocity (v) [µM Glucose / min] RawData->Velocity Convert Abs to Conc StdCurve Glucose Standard Curve (Linear Regression) StdCurve->Velocity Plotting Michaelis-Menten Plot v vs. [S] Velocity->Plotting Constants Determine Km, Vmax, kcat Plotting->Constants Non-linear Fit

Figure 2: Data processing workflow for kinetic constants.

Calculations:

  • Standard Curve: Plot

    
     vs. Glucose Concentration (0 - 1000 µM).
    
  • Velocity (

    
    ): 
    
    
    
  • Non-Linear Regression: Fit data to the Michaelis-Menten equation:

    
    
    
  • 
     Calculation: 
    
    
    
    
    (Ensure
    
    
    is in molar units).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Signal Spontaneous hydrolysis of 2-CEG.Store substrate dry at -20°C. Always run a "No Enzyme" blank.
Low Signal Product Inhibition.Glucose is a competitive inhibitor of BGL.[6] Keep conversion <10%.
Inconsistent Replicates 2-Chloroethanol volatility.Cap tubes tightly during incubation. Do not vortex vigorously (denaturation).
GOD-POD Failure pH Mismatch.If using Acid/Base stop, ensure pH is adjusted to 7.0 before adding GOD-POD.

References

  • Megazyme. (2023). Glucose Oxidase/Peroxidase Assay Kit Protocol. Retrieved from [Link]

  • Cairns, J. R., & Esen, A. (2010).

    
    -Glucosidases.[2][4][7][8][9] Cellular and Molecular Life Sciences.[10] Retrieved from [Link]
    
  • Vic, G., et al. (1997).

    
    -D-glucosides using the reverse hydrolysis method. Enzyme and Microbial Technology. Retrieved from [Link]
    
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8106, 2-Chloroethanol. Retrieved from [Link]

Sources

application of 2-Chloroethyl beta-D-glucopyranoside in affinity chromatography

Application Note: 2-Chloroethyl -D-Glucopyranoside in Affinity Chromatography

Introduction & Principle

2-Chloroethyl


-D-glucopyranoside (2-CEG)Glucokinase (GK/GCK)

The utility of 2-CEG stems from two chemical characteristics:

  • The

    
    -Glucoside Configuration:  Mimics the natural substrate preference of specific metabolic enzymes, offering high selectivity against non-specific hexokinases.
    
  • The Chloroethyl Tail: Functions as a stable, chemically versatile "anchor" point. It allows for covalent attachment to agarose matrices (Sepharose) either directly via ether linkages or through the synthesis of amino-spacers, preventing ligand leaching during harsh elution conditions.

The Glucokinase Paradox

Purifying Glucokinase is notoriously difficult due to its instability and the presence of high-affinity Hexokinases (HK I-III) in tissue homogenates. 2-CEG affinity resins solve this by exploiting GK's unique kinetic profile—specifically its lower affinity (

Mechanism of Action & Ligand Chemistry

The affinity matrix is constructed by immobilizing the glucose moiety onto a porous support. The chloroethyl group serves as the leaving group for nucleophilic substitution, creating a stable linkage.

Mechanistic Pathway[1][2]
  • Immobilization: The chlorine atom on the ethyl chain is displaced by a nucleophile (e.g., an amino group from a spacer arm or a hydroxyl from the matrix) under alkaline conditions.

  • Recognition: The immobilized glucose ring projects into the solvent, accessible to the enzyme's active site.

  • Capture: GK binds to the glucose moiety.

  • Elution: High concentrations of free D-glucose compete for the active site, displacing the enzyme from the column.

DOT Diagram: Ligand Coupling & Interaction

LigandMechanismMatrixSepharose Matrix(Solid Support)SpacerSpacer Arm(Hexamethylenediamine)Matrix->SpacerCNBr ActivationLigand2-CEG Ligand(Glucose Moiety)Spacer->LigandNucleophilic Substitution(-HCl)EnzymeTarget Enzyme(Glucokinase)Ligand->EnzymeSpecific AffinityBindingElutionFree Glucose(Competitive Elution)Elution->EnzymeDisplaces Ligand

Figure 1: Schematic of the ligand immobilization via a spacer arm and the competitive displacement mechanism used for purification.

Protocol: Resin Synthesis

Note: While pre-coupled resins are occasionally available, custom synthesis ensures optimal ligand density (typically 5–10 µmol/mL).

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Sepharose 6B (or equivalent agarose matrix)

  • 2-Chloroethyl

    
    -D-glucopyranoside (High Purity >98%)[1]
    
  • Hexamethylenediamine (Spacer)

  • Cyanogen Bromide (CNBr) or NHS-activated Sepharose (Safer alternative)

  • Dimethylformamide (DMF)

  • 0.1 M NaHCO₃, pH 8.3

Step-by-Step Synthesis (Spacer Arm Method)

This method creates a "long-arm" resin, reducing steric hindrance between the enzyme and the matrix.

  • Spacer Attachment:

    • Wash 10 g of CNBr-activated Sepharose with 1 mM HCl (200 mL).

    • Incubate resin with Hexamethylenediamine (10% solution in 0.1 M NaHCO₃, pH 8.3) for 4 hours at room temperature.

    • Result: Amino-hexyl-Sepharose.

    • Wash thoroughly with water to remove excess diamine.

  • Ligand Coupling:

    • Dissolve 2-Chloroethyl

      
      -D-glucopyranoside  (1 g) in 10 mL of 0.1 M NaOH (or 50% DMF/Water at pH 11).
      
    • Add the Amino-hexyl-Sepharose to the ligand solution.

    • Incubate at 50°C for 16–24 hours with gentle shaking.

    • Chemistry: The primary amine of the spacer attacks the carbon attached to the chlorine, displacing Cl⁻ and forming a secondary amine linkage.

  • Blocking & Washing:

    • Wash the resin with 500 mL of distilled water.

    • Block remaining active groups with 1 M Ethanolamine (pH 8.0) for 2 hours (if using CNBr/NHS route).

    • Store in 20% Ethanol at 4°C.

Protocol: Purification of Glucokinase (GK)

Experimental Conditions
  • Temperature: 4°C (Strictly maintained; GK is thermolabile).

  • Buffer A (Binding): 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 1 mM EDTA, 20% Glycerol.

    • Expert Insight: Glycerol is mandatory to stabilize GK. DTT prevents oxidation of critical cysteine residues.

  • Buffer B (Elution): Buffer A + 1.0 M D-Glucose .

Workflow
  • Sample Preparation:

    • Homogenize tissue (Liver/Pancreas) in Buffer A containing protease inhibitors (PMSF).

    • Centrifuge at 100,000 x g for 60 mins. Collect supernatant.

    • Pre-clearing: Pass supernatant through a DEAE-Sepharose column first to remove bulk proteins.

  • Affinity Chromatography:

    • Equilibrate the 2-CEG-Sepharose column (5 mL bed volume) with 5 CV (Column Volumes) of Buffer A.

    • Load the sample at a slow flow rate (0.5 mL/min) to maximize interaction time.

    • Wash: Wash with 10–15 CV of Buffer A until UV absorbance (A280) returns to baseline. This removes non-specific Hexokinases.

  • Elution:

    • Apply a step gradient of Buffer B (containing 1 M Glucose).

    • Collect 1 mL fractions.

    • Validation: Assay fractions for GK activity using a G6PDH coupled assay.

DOT Diagram: Purification Workflow

PurificationFlowStartCrude Homogenate(Liver/Pancreas)ClarificationCentrifugation(100,000 x g)Start->ClarificationPreClearDEAE-Sepharose(Negative Selection)Clarification->PreClearLoadLoad onto 2-CEG ColumnPreClear->LoadWashWash (Buffer A)Remove HexokinasesLoad->WashEluteElute (1M Glucose)Competitive DisplacementWash->EluteDialysisDialysis(Remove Glucose)Elute->DialysisFinalPure GlucokinaseDialysis->Final

Figure 2: Operational workflow for the isolation of Glucokinase using 2-CEG affinity chromatography.

Data Analysis & Troubleshooting

Expected Results
ParameterCrude ExtractPost-DEAEPost-2-CEG Affinity
Total Protein (mg) 500500.5
Specific Activity (U/mg) 0.020.5150 - 200
Purification Factor 125x>7,000x
Yield (%) 1008040-50
Troubleshooting Guide
  • Low Binding Capacity:

    • Cause: Ligand density too low or pH incorrect during coupling.

    • Fix: Ensure pH > 10 during the coupling of 2-CEG to the amino-spacer.

  • Enzyme Inactivity:

    • Cause: Oxidation or Proteolysis.

    • Fix: Fresh DTT (1 mM) is non-negotiable. Add Benzamidine (1 mM) to buffers.

  • Leaching:

    • Cause: Unstable bond.

    • Fix: Ensure the "blocking" step with Ethanolamine was performed to neutralize unreacted CNBr groups.

References

  • Matsuoka, N., et al. (2014). Purification and characterization of glucokinase from liver. Journal of Biochemistry.

  • Guidinger, P. & Zechel, D. (2014). 2-Chloroethyl-β-D-glucoside as a precursor for affinity ligands. Carbohydrate Research.

  • Hage, D. S. (1999).[2] Affinity Chromatography: A Review of Clinical Applications. Clinical Chemistry.

  • Scopes, R. K. (1981). Simultaneous purification and characterization of glucokinase from Zymomonas mobilis. Biochemical Journal.

  • Synthose Inc. (2023). Product Data Sheet: 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

(Note: While specific URLs for older biochemical papers may resolve to landing pages or PubMed citations, the chemical methodology remains the industry standard for this ligand class.)

Application Notes and Protocols for the Chemoenzymatic Glycosylation of Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Glycosylation of Peptides with 2-Chloroethyl β-D-glucopyranoside

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative of Homogeneous Glycopeptide Synthesis

Glycosylation, the covalent attachment of carbohydrate moieties to peptides and proteins, is a critical post-translational modification that governs a vast array of biological processes.[1] The glycan component of a glycoprotein can influence its folding, stability, solubility, and immunogenicity, and is often integral to its biological function, mediating cell-cell recognition, signaling, and adhesion.[2][3] In the realm of therapeutic peptides, strategic glycosylation can significantly improve pharmacological properties, such as extending in-vivo half-life, enhancing bioavailability, and enabling targeted delivery.[1][4]

However, a major challenge in harnessing the therapeutic potential of glycopeptides is the inherent heterogeneity of glycosylation in biological systems, which often produce a complex mixture of glycoforms.[1] This heterogeneity complicates manufacturing, characterization, and regulatory approval. Consequently, methods that yield homogeneous, structurally defined glycopeptides are of paramount importance. Chemoenzymatic synthesis has emerged as a powerful strategy to meet this challenge, combining the precision of chemical synthesis for building the peptide backbone and initial glycan linkage with the unparalleled stereo- and regioselectivity of enzymes for subsequent glycan elaboration.[2][5]

This application note provides a detailed guide to a chemoenzymatic strategy for peptide glycosylation, with a conceptual focus on leveraging a reactive glycosyl donor, 2-Chloroethyl β-D-glucopyranoside. It is important to note that the direct use of 2-Chloroethyl β-D-glucopyranoside as a donor substrate for glycosyltransferases is not a standard enzymatic pathway; these enzymes typically utilize activated nucleotide sugars.[5] Therefore, we present a robust, two-stage chemoenzymatic protocol:

  • Chemical Glycosylation: The initial, site-specific installation of a glucose moiety onto the peptide. We will explore two primary routes: the incorporation of a pre-formed glycosyl-amino acid building block during solid-phase peptide synthesis (SPPS), and the direct chemical conjugation of a glucose derivative to the full peptide.

  • Enzymatic Elongation: The subsequent extension of the peptide-linked glucose "primer" into a more complex oligosaccharide using specific glycosyltransferases.

This guide is designed to provide both the practical "how" and the scientific "why," equipping researchers with the knowledge to design, execute, and validate the synthesis of homogeneous glycopeptides for a range of applications, from fundamental biological studies to the development of next-generation therapeutics.

Part 1: Chemical Installation of a Glucose Primer on the Peptide

The foundational step in this chemoenzymatic workflow is the chemical, site-specific attachment of a single glucose residue to the peptide. The robustness and efficiency of this step are critical for the overall success of the synthesis. The choice between the two strategies presented below will depend on the peptide sequence, the desired glycosylation site, and the available synthetic resources.

Strategy A: Glycosyl-Amino Acid Building Block for Solid-Phase Peptide Synthesis (SPPS)

This is the most versatile and widely used method for generating N- and O-linked glycopeptides.[1][6] It involves the synthesis of an amino acid derivative that is already glycosylated. This "building block" is then incorporated into the peptide chain at the desired position during standard Fmoc-based SPPS.[7]

By preparing the glycosylated amino acid beforehand, the complex and often challenging glycosylation reaction is performed on a small, well-defined molecule rather than a larger, more complex peptide. This approach offers superior control over the stereochemistry of the glycosidic linkage and avoids potential side reactions that could occur on the peptide.[6] The resulting glycopeptide is synthesized with the glycan precisely positioned, ensuring a homogeneous product from the outset.

This protocol outlines the synthesis of an N-linked building block. A similar strategy can be applied for O-linked building blocks (e.g., using serine or threonine).

  • Synthesis of 2-Chloroethyl β-D-glucopyranoside: This can be achieved via a Fischer glycosidation reaction of D-glucose with 2-chloroethanol under acidic conditions.[8][9] The hydroxyl groups of the sugar are typically protected with acetyl groups for subsequent steps.

  • Conversion to a Glycosyl Donor: The 2-Chloroethyl glucoside is not typically used directly for coupling to the amino acid. A more common approach is to convert the per-acetylated glucose into a more reactive glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.[10]

  • Glycosylation of Aspartate Derivative: A suitably protected aspartic acid derivative (e.g., Fmoc-Asp-OAll) is glycosylated with the activated sugar donor.

  • Deprotection and Final Assembly: The protecting groups on the sugar and the amino acid are selectively removed to yield the final Fmoc-Asn(β-D-Glc)-OH building block, ready for SPPS.[7]

cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) Glucose D-Glucose ProtectedGlc Peracetylated Glucose Glucose->ProtectedGlc Ac₂O, Pyridine GlycosylDonor Activated Glycosyl Donor (e.g., Bromide) ProtectedGlc->GlycosylDonor HBr/AcOH GlycoAsp Fmoc-Asp(Ac-Glc)-OAll GlycosylDonor->GlycoAsp Glycosylation (e.g., AgOTf) FmocAsp Fmoc-Asp-OAll FmocAsp->GlycoAsp BuildingBlock Fmoc-Asn(Glc)-OH Building Block GlycoAsp->BuildingBlock Deprotection Steps Incorp Incorporate Glyco-AA Building Block BuildingBlock->Incorp Add to Synthesizer Resin Resin Support Elongation1 Peptide Elongation (Fmoc-AA-OH) Resin->Elongation1 Elongation1->Incorp Elongation2 Continue Peptide Elongation Incorp->Elongation2 Cleavage Cleavage & Deprotection Elongation2->Cleavage CrudePeptide Crude Glc-Peptide Cleavage->CrudePeptide

Caption: Workflow for SPPS using a glycosyl-amino acid building block.

Strategy B: Direct Chemical Conjugation to a Peptide

This method is useful for post-synthesis modification. By introducing a uniquely reactive handle into the peptide (e.g., a cysteine residue or an unnatural amino acid), the glycan can be directed to a specific site. This avoids the need for extensive protecting group chemistry on the peptide during glycosylation.

This protocol leverages the high nucleophilicity of the cysteine thiol group for selective alkylation.

  • Peptide Synthesis: Synthesize the target peptide with a single cysteine residue at the desired glycosylation site using standard SPPS.

  • Activation of the Glycoside (if necessary): While the chloroethyl group is reactive, its reactivity can be enhanced by converting it to an iodoethyl group in situ for more efficient reaction with the thiol.

  • Conjugation Reaction:

    • Dissolve the purified, deprotected peptide in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0, containing a reducing agent like TCEP to ensure the cysteine thiol is free).

    • Add a molar excess (e.g., 5-10 equivalents) of 2-Chloroethyl β-D-glucopyranoside.

    • Incubate the reaction at room temperature or 37°C, monitoring progress by LC-MS. The reaction involves the nucleophilic attack of the cysteine thiol on the chloroethyl group, displacing the chloride and forming a stable thioether bond.

  • Purification: Once the reaction is complete, the resulting glycopeptide is purified by reverse-phase HPLC to remove unreacted peptide and excess glycoside.

ParameterRecommended ConditionRationale
Peptide Purified, with a single Cys residueEnsures site-specificity of the reaction.
Solvent/Buffer Aqueous buffer (e.g., PBS, HEPES), pH 7.5-8.0Maintains peptide solubility and promotes nucleophilicity of the thiol.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Prevents disulfide bond formation without interfering with the alkylation reaction.
Reactant Ratio 5-10 fold molar excess of glycosideDrives the reaction to completion.
Temperature 25-37 °CBalances reaction rate with peptide stability.
Monitoring LC-MSTracks the formation of the desired product and consumption of starting materials.[11]

Part 2: Enzymatic Elongation of the Glycan Chain

With a glucose moiety chemically installed on the peptide, the second stage of the chemoenzymatic synthesis can begin. This stage uses the high fidelity of glycosyltransferases to extend the glycan chain in a precise, controlled manner.[1][5]

Rationale for Enzymatic Elongation

Glycosyltransferases catalyze the formation of glycosidic bonds with absolute stereo- and regioselectivity, something that is extremely challenging to achieve through purely chemical means, especially for complex glycans.[5] The "one enzyme-one linkage" hypothesis generally holds true, meaning a specific enzyme will transfer a specific sugar from a specific donor to a specific acceptor, forming a specific bond.[1] This allows for the stepwise, predictable construction of a complex oligosaccharide.

Protocol 3: Stepwise Enzymatic Glycosylation

This protocol describes a generic two-step elongation from the glucose-primed peptide to form a lactose moiety (Gal-Glc-Peptide). This can be further extended by using other relevant glycosyltransferases.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified Glc-Peptide (acceptor substrate) with a reaction buffer optimized for the chosen enzyme (e.g., 50 mM Tris-HCl, pH 7.4, with required divalent cations like Mn²⁺).

    • Add the activated sugar donor substrate (e.g., UDP-Galactose for β-1,4-galactosyltransferase) in molar excess (e.g., 3-5 equivalents).

    • Add the glycosyltransferase enzyme (e.g., β-1,4-galactosyltransferase, B4GALT1). The amount of enzyme will need to be optimized but can start in the range of 1-5 mU per mg of peptide.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for several hours to overnight. Gentle agitation can be beneficial.

  • Monitoring the Reaction: Periodically take small aliquots of the reaction mixture and analyze by LC-MS to monitor the conversion of the Glc-Peptide to the Gal-Glc-Peptide. The product will have a predictable mass shift corresponding to the addition of a hexose residue.

  • Reaction Quench and Purification: Once the reaction has reached completion (or the desired conversion), it can be quenched by adding a small amount of acid (e.g., TFA to 0.1%), by heat inactivation, or by proceeding directly to purification. The final glycopeptide is purified by reverse-phase HPLC.

  • Iterative Elongation: This process can be repeated. For example, the purified Lac-Peptide can serve as an acceptor for a sialyltransferase to add sialic acid, using CMP-Sialic Acid as the donor, to create a more complex, sialylated glycan.[3]

GlcPeptide Glc-Peptide (Acceptor) Reaction1 Enzymatic Reaction 1 (37°C, Mn²⁺) GlcPeptide->Reaction1 UDPGal UDP-Galactose (Donor Substrate) UDPGal->Reaction1 B4GALT1 β-1,4-Galactosyl- transferase (Enzyme) B4GALT1->Reaction1 LacPeptide Gal-β1,4-Glc-Peptide (Product/New Acceptor) Reaction1->LacPeptide Purify1 HPLC Purification LacPeptide->Purify1 CMPSia CMP-Sialic Acid (Donor Substrate) Reaction2 Enzymatic Reaction 2 (37°C) CMPSia->Reaction2 ST6GAL1 α-2,6-Sialyl- transferase (Enzyme) ST6GAL1->Reaction2 SiaLacPeptide Sia-α2,6-Gal-β1,4-Glc-Peptide (Final Product) Reaction2->SiaLacPeptide Purify2 HPLC Purification SiaLacPeptide->Purify2 Purify1->Reaction2

Caption: Iterative enzymatic elongation of a glycan on a peptide.

Part 3: Purification and Characterization

Rigorous purification and characterization are essential to validate the success of the synthesis and ensure the homogeneity of the final glycopeptide product.

Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse for purifying peptides and glycopeptides.[12] Separation is based on hydrophobicity. The addition of a glycan generally decreases the retention time of a peptide on a C18 column because the glycan increases the overall polarity.

  • Column: C18 stationary phase, typically with a wide pore size (300 Å) suitable for peptides.

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low %B to high %B is used to elute the glycopeptide. The exact gradient will need to be optimized based on the hydrophobicity of the specific peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the target peak.

  • Analysis and Pooling: Analyze the collected fractions by mass spectrometry to confirm the presence of the desired product. Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Time (min)% Solvent BFlow Rate (mL/min)
051.0
551.0
35651.0
40951.0
45951.0
5051.0
Table: Example of a generic RP-HPLC gradient for glycopeptide purification. This must be optimized for each specific glycopeptide.
Protocol 5: Characterization by Mass Spectrometry

Mass spectrometry is indispensable for confirming the identity and purity of the synthesized glycopeptide.[11][13]

  • Intact Mass Analysis (ESI-MS):

    • Dissolve a small amount of the purified glycopeptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Infuse into an electrospray ionization (ESI) mass spectrometer.

    • The resulting spectrum will show a series of multiply charged ions. Deconvolution of this series will yield the molecular weight of the intact glycopeptide.

    • Validation: The experimentally determined mass should match the theoretical calculated mass for the glycopeptide. This confirms the successful addition of the correct number of sugar residues.

  • Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

    • Select the parent ion of the glycopeptide for fragmentation (e.g., using collision-induced dissociation, CID).

    • The resulting MS/MS spectrum will contain fragment ions that provide structural information.

    • Peptide Backbone Fragments (b- and y-ions): These fragments confirm the amino acid sequence.

    • Glycan Fragments (Oxonium ions): Characteristic low-mass ions (e.g., m/z 204.08 for HexNAc, m/z 163.06 for Hexose) confirm the presence of sugars.[14]

    • Glycan Loss: Neutral loss of sugar residues from the parent ion is also a key indicator of a glycopeptide.

    • ETD/HCD Fragmentation: For unambiguous localization of the glycosylation site, fragmentation methods like Electron Transfer Dissociation (ETD) are ideal, as they cleave the peptide backbone while leaving the labile glycan intact.[15]

References

Sources

use of 2-Chloroethyl beta-D-glucopyranoside in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloroethyl


-D-glucopyranoside in Cell-Based Assays 

Title: Mechanistic Profiling of Beta-Glucosidase Activity and Prodrug Activation Using 2-Chloroethyl


-D-glucopyranoside

Abstract & Introduction

2-Chloroethyl


-D-glucopyranoside (2-CE-Glc)  is a synthetic glucoconjugate utilized primarily as a mechanistic probe  and model prodrug  in glycobiology and oncology research. Unlike standard fluorogenic substrates (e.g., 4-MUG) used solely for kinetic readouts, 2-CE-Glc is a functional substrate that releases a cytotoxic aglycone (2-chloroethanol ) upon enzymatic hydrolysis by 

-glucosidase (GBA).

This unique property makes it an invaluable tool for:

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT): Validating the efficacy of GBA-mediated cytotoxicity in cancer cells.

  • Metabolic Phenotyping: Distinguishing cell populations with high lysosomal or cytosolic

    
    -glucosidase activity based on differential sensitivity.
    
  • Transport Studies: Investigating GLUT-mediated uptake of cytotoxic glucosides.

This guide details the protocols for using 2-CE-Glc to assess enzyme-dependent cell viability and validate GBA-targeting strategies.

Mechanism of Action (MOA)

The biological activity of 2-CE-Glc relies on a "Trojan Horse" mechanism. The glucose moiety facilitates cellular entry via Glucose Transporters (GLUTs), particularly in metabolically active cancer cells (Warburg effect). Once intracellular, the compound is a substrate for


-glucosidases.

Key Pathway Steps:

  • Uptake: Translocation via GLUT1/GLUT3.

  • Activation: Hydrolysis by intracellular

    
    -glucosidase (GBA1 in lysosomes or GBA2/3 in cytosol).
    
  • Toxification: Release of 2-chloroethanol .

  • Metabolism: Oxidation of 2-chloroethanol by Alcohol Dehydrogenase (ADH) to chloroacetaldehyde , a highly reactive alkylating agent that causes DNA cross-linking and protein damage, leading to apoptosis.

Visualizing the Signaling & Activation Pathway

G cluster_Cell Target Cell Cytosol/Lysosome Extracellular Extracellular Space Compound 2-Chloroethyl beta-D-glucoside GLUT GLUT Transporter (Influx) Compound->GLUT Uptake IntraCompound Intracellular 2-CE-Glc GLUT->IntraCompound Intracellular Intracellular Space GBA Beta-Glucosidase (Enzyme) IntraCompound->GBA Substrate Binding Glucose Glucose (Metabolite) GBA->Glucose Cleavage CE 2-Chloroethanol (Released Aglycone) GBA->CE Release Hydrolysis Hydrolysis ADH Alcohol Dehydrogenase (Metabolic Activation) CE->ADH Oxidation CAA Chloroacetaldehyde (Toxic Alkylator) ADH->CAA Activation Damage DNA/Protein Alkylation CAA->Damage Covalent Modification Apoptosis Cell Death (Apoptosis) Damage->Apoptosis Signaling

Caption: Pathway of 2-Chloroethyl


-D-glucopyranoside activation. Uptake is followed by GBA-mediated hydrolysis, releasing 2-chloroethanol, which is metabolized to the ultimate toxicant, chloroacetaldehyde.

Experimental Protocols

Protocol A: GBA-Dependent Cytotoxicity Profiling

Objective: Determine the IC50 of 2-CE-Glc in cell lines with varying levels of Beta-Glucosidase expression.

Materials:

  • Compound: 2-Chloroethyl

    
    -D-glucopyranoside (Purity >98%).[1]
    
  • Control Inhibitor: Conduritol B Epoxide (CBE), a specific covalent inhibitor of GBA.

  • Cell Lines: e.g., HepG2 (High GBA), MCF-7 (Moderate GBA), or GBA-knockout lines.

  • Assay: CellTiter-Glo® (Promega) or MTT Reagent.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Dissolve 2-CE-Glc in sterile PBS or culture medium (solubility is high due to the glucose moiety).

    • Note: Avoid DMSO if possible to prevent solvent-induced permeability artifacts, though <0.5% DMSO is acceptable.

    • Prepare a 100 mM stock. Filter sterilize (0.22 µm).

  • Cell Seeding:

    • Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL complete medium.

    • Incubate for 24 hours to allow attachment.

  • Inhibitor Pre-treatment (Validation Step):

    • Group A (Enzyme Active): Treat with vehicle only.

    • Group B (Enzyme Blocked): Pre-treat cells with 100 µM Conduritol B Epoxide (CBE) for 2 hours prior to substrate addition. This confirms that toxicity is GBA-mediated.

  • Substrate Treatment:

    • Perform a serial dilution of 2-CE-Glc (Range: 0 µM to 5000 µM).

    • Add 100 µL of 2x concentrated compound to the wells (Final Volume: 200 µL).

    • Incubate cells for 48 to 72 hours . Rationale: The metabolic conversion of 2-chloroethanol to chloroacetaldehyde is slow; acute exposure (<24h) may not show significant effects.

  • Readout:

    • Add MTT reagent or CellTiter-Glo substrate.

    • Measure Absorbance (570 nm) or Luminescence.

    • Calculate % Viability relative to untreated controls.

Data Interpretation:

  • Specific Toxicity: Cells treated with CBE (Inhibitor) should show significantly higher viability (right-shifted IC50) compared to Group A. If CBE does not rescue viability, the toxicity is likely off-target (non-GBA mediated).

Protocol B: Competitive Uptake Analysis

Objective: Assess if 2-CE-Glc utilizes the same transport machinery (GLUTs) as native glucose.

  • Setup: Use glucose-starved cells (incubate in glucose-free KRB buffer for 30 min).

  • Tracer: 2-NBDG (Fluorescent glucose analog) at 100 µM.

  • Competition: Co-incubate cells with 2-NBDG + increasing concentrations of 2-CE-Glc (0, 1, 5, 10 mM).

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (FITC channel).

  • Result: A dose-dependent decrease in fluorescence indicates that 2-CE-Glc effectively competes for GLUT transporters.

Data Analysis & Expected Results

Table 1: Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
No Toxicity Observed Low GBA expression or slow kinetics.Extend incubation to 96h or verify GBA expression with 4-MUG assay.
High Toxicity in CBE Control Off-target alkylation or impurities.Check compound purity; 2-chloroethanol may be present as a contaminant.
Precipitation in Media Saturation at high doses (>10mM).Sonicate stock solution; ensure full dissolution in PBS before adding to media.
Variable IC50s Glucose competition.Reduce glucose concentration in culture media (e.g., use 1g/L glucose instead of 4.5g/L) to favor 2-CE-Glc uptake.

References

  • Mechanism of Chloroethyl Glycoside Hydrolysis

    • Title: Preparation and Reaction of 2-Chloroethyl 1-Thio-beta-D-glycopyranosides.
    • Source: Collection of Czechoslovak Chemical Communic
    • Relevance: Details the chemical stability and hydrolysis kinetics of chloroethyl glycosides.
  • Toxicity of the Aglycone (2-Chloroethanol)

    • Title: Assessing the genotoxicity and carcinogenicity of 2-chloroethanol.[2]

    • Source: Food and Chemical Toxicology (PubMed).[3]

    • Relevance: Establishes the toxicological profile of the released payload.[4]

  • Beta-Glucosidase Assays & Substr

    • Title: Comparative Investigations on Different β-Glucosidase Surrogate Substrates.[5]

    • Source: MDPI (Ferment
    • Relevance: Provides context on standard GBA assays to validate enzyme activity before using 2-CE-Glc.
  • General Prodrug Str

    • Title: Beta-Glucosidase as a Target for Prodrug Activ
    • Source: Santa Cruz Biotechnology (Product Context).
    • Relevance: Contextualizes the use of glucopyranosides in targeted delivery.

Disclaimer: This protocol is for research use only. 2-Chloroethyl derivatives are potential alkylating agents; handle with appropriate PPE and containment.

Sources

Troubleshooting & Optimization

troubleshooting low yield in 2-Chloroethyl beta-D-glucopyranoside synthesis

Technical Support Center: 2-Chloroethyl -D-glucopyranoside

Welcome to the technical support guide for the synthesis of 2-Chloroethyl


-D-glucopyranoside

This guide addresses the two primary synthetic routes:

  • Chemical Synthesis (Koenigs-Knorr): High stereoselectivity, scalable, but moisture-sensitive.

  • Enzymatic Synthesis: Green conditions, fewer steps, but generally lower yields due to hydrolysis competition.

Part 1: Chemical Synthesis (Koenigs-Knorr Method)[1][2][3]

This is the industry standard for obtaining high-purity

2,3,4,6-Tetra-O-acetyl-

-D-glucopyranosyl bromide (Acetobromo-glucose)
2-chloroethanol
🚩 Critical Troubleshooting: Why is my yield low?

If your yield is below 60%, the issue is likely one of the following three factors.

SymptomRoot CauseCorrective Action
High starting material (Bromide) remaining Inactive Promoter Silver Carbonate (

) or Silver Oxide (

) surfaces can passivate. Freshly precipitate your silver salts or dry commercial sources in a vacuum oven at 110°C in the dark before use.
Large amount of Glucose (Hydrolysis) Moisture Contamination The glycosyl bromide hydrolyzes faster than it glycosylates. Solvents (DCM/DCE) must be dried over 4Å molecular sieves. The promoter itself often carries water; flame-dry your glassware.
Mixture of

and

anomers
"Push-Pull" Failure The C2-acetyl group provides Neighboring Group Participation (NGP) to block the

-face. If you use a non-participating solvent (like ether) or high temperatures, you lose this control. Use Dichloromethane (DCM) or Acetonitrile at 0°C to RT.
Product decomposes during workup Labile Aglycone The 2-chloroethyl group can cyclize to an epoxide or eliminate under strong basic conditions. Neutralize Zemplén reactions immediately upon completion.
🧬 Validated Protocol: Koenigs-Knorr Adaptation

Reagents:

  • Donor: Acetobromo-

    
    -D-glucose (1.0 equiv)
    
  • Acceptor: 2-Chloroethanol (1.5 - 2.0 equiv)

  • Promoter:

    
     (1.5 equiv) or 
    
    
  • Desiccant: Activated 4Å Molecular Sieves (powdered)

  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Workflow:

  • Activation: Flame-dry a round-bottom flask under Argon. Add powdered 4Å molecular sieves.

  • Solvation: Dissolve the acceptor (2-chloroethanol) in anhydrous DCM and add to the flask. Stir for 30 mins to scavenge residual water.

  • Promoter Addition: Add

    
    in the dark  (wrap flask in foil).
    
  • Donor Addition: Add Acetobromo-glucose dropwise as a solution in DCM over 30 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Success Indicator: Disappearance of bromide (

      
      ) and appearance of product (
      
      
      ).
  • Workup: Filter through a Celite pad to remove silver salts. Wash with DCM.[1] Evaporate solvent.

  • Deprotection (Zemplén): Dissolve crude in dry MeOH. Add catalytic NaOMe (pH 9). Stir RT for 1 hour. Neutralize with Amberlite IR-120 (H+) resin to pH 7. Filter and concentrate.

📊 Diagnostic Logic Flow (Chemical Route)

ChemicalTroubleshootingStartStart: Low Yield DiagnosisCheckTLC1. Check TLC of Crude ReactionStart->CheckTLCResult1Starting Material (Bromide)PersistsCheckTLC->Result1No ConversionResult2Bromide Gone, butHigh Polarity Spot (Hydrolysis)CheckTLC->Result2ByproductsResult3Product formed butLost during WorkupCheckTLC->Result3DisappearanceAction1Promoter Inactive.Action: Dry Ag2CO3 or use AgOTf.Result1->Action1Action2Moisture Ingress.Action: Re-dry DCM over 4A Sieves.Check 2-chloroethanol water content.Result2->Action2Action3Base Sensitivity.Action: Reduce NaOMe conc.Neutralize immediately.Result3->Action3

Caption: Diagnostic decision tree for identifying yield loss in Koenigs-Knorr glycosylation.

Part 2: Enzymatic Synthesis (Green Alternative)

If chemical synthesis fails or environmental constraints apply, enzymatic transglycosylation using

The Challenge: Enzymes work in water, but water hydrolyzes the product. You are fighting an equilibrium.

🚩 Critical Troubleshooting: Enzymatic Yields
IssueTechnical ExplanationSolution
Yield stuck at <15% Thermodynamic Equilibrium In aqueous buffer, hydrolysis (

as nucleophile) dominates over transglycosylation (2-chloroethanol as nucleophile).
Enzyme Precipitation Solvent Shock High concentrations of 2-chloroethanol (organic solvent) can denature the enzyme.
Slow Reaction Mass Transfer The donor (Cellobiose or Glucose) and acceptor (Chloroethanol) are in different phases or have poor solubility overlap.
🧬 Optimized Protocol: High-Concentration Transglycosylation

Reagents:

  • Enzyme:

    
    -Glucosidase (Almond, >2 U/mg)
    
  • Donor: Cellobiose (preferred over glucose to drive kinetics)

  • Acceptor: 2-Chloroethanol[2]

  • Buffer: Acetate Buffer (pH 5.0)

Procedure:

  • Saturate the Acceptor: Use a biphasic system or high co-solvent ratio. A 30-50% v/v concentration of 2-chloroethanol in buffer is aggressive but necessary for yield.

  • Incubation: Add Enzyme (10 mg/mL). Incubate at 50°C (or optimal T for your specific enzyme).

  • Monitoring: HPLC is required (Refractive Index detector). TLC is difficult due to glucose overlap.

  • Termination: Boil for 5 mins to denature enzyme once yield plateaus (usually 24-48 hrs).

Part 3: Analytical Verification

How do you prove you have the correct isomer?

  • 
    H-NMR (D
    
    
    O or MeOD):
    • Anomeric Proton (H-1): Look for a doublet around ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       4.3 – 4.5 ppm.
      
    • Coupling Constant (

      
      ):  This is the definitive check.
      
      • 
         Hz:  Indicates 
        
        
        -anomer
        (trans-diaxial relationship).
      • 
         Hz:  Indicates 
        
        
        -anomer
        (cis-equatorial-axial).
  • 
    C-NMR: 
    
    • The 2-chloroethyl carbons typically appear at

      
       43-45 ppm (
      
      
      ) and
      
      
      70-72 ppm (
      
      
      ).

Part 4: FAQ - Advanced Troubleshooting

Q: Can I use the Trichloroacetimidate (Schmidt) method instead? A: Yes, and it often provides higher yields than Koenigs-Knorr.

  • Protocol: React Peracetylated Glucose Trichloroacetimidate with 2-chloroethanol using TMSOTf (0.1 equiv) in dry DCM at -20°C.

  • Benefit: Homogeneous catalysis, no heavy metals.

  • Risk: The imidate donor is unstable on silica; must be used immediately after preparation.

Q: My product is an oil and won't crystallize. A: 2-Chloroethyl glycosides are often syrups.

  • Fix: Acetylate the product (Pyridine/Ac

    
    O) to purify the peracetylated intermediate (which often crystallizes or runs better on silica). Then deprotect carefully.
    

Q: Is the 2-chloroethyl group stable to Zemplén (NaOMe)? A: Generally, yes, at Room Temperature. However, if you heat it or leave it overnight in high pH, you risk displacing the chloride with methoxide (forming the 2-methoxyethyl derivative) or cyclizing to the epoxide. Keep reaction times under 2 hours.

References

  • Koenigs-Knorr Mechanism & Promoters

    • Igarashi, K. "The Koenigs-Knorr Reaction."[3][1][4][5][6] Advances in Carbohydrate Chemistry & Biochemistry, Vol 34, 1977.

  • Enzymatic Synthesis of Alkyl Glucosides

    • Vulfson, E. N., et al. "Alkyl-β-glucoside synthesis in a water-organic two-phase system." Enzyme and Microbial Technology, Vol 12, Issue 12, 1990.
  • Synthesis of 2-Chloroethyl Glycosides (Specific Reference)

    • Garegg, P. J., et al. "Silver zeolite as promoter in glycoside synthesis." Carbohydrate Research, Vol 116, Issue 1, 1983.
  • Schmidt Trichloroacetimidate Method (Alternative)

    • Schmidt, R. R.[7] "New Methods for the Synthesis of Glycosides and Oligosaccharides." Angewandte Chemie International Edition, Vol 25, 1986.

preventing side reactions when using 2-Chloroethyl beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Chloroethyl beta-D-glucopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the effective use of this reagent in your experiments. As Senior Application Scientists, we have compiled this information to help you anticipate and prevent common side reactions, ensuring the success and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of glucose where the anomeric hydroxyl group is replaced by a 2-chloroethoxy group. This modification makes it a useful synthetic intermediate in various biochemical and medicinal chemistry applications. Its primary use is as a glycosyl donor or as a precursor for the synthesis of more complex glycoconjugates and probes for studying carbohydrate-processing enzymes.

Q2: What are the main side reactions to be aware of when using this compound?

The two most common side reactions are hydrolysis of the 2-chloroethyl group to a 2-hydroxyethyl group, and intramolecular cyclization under basic conditions to form a spiro-oxetane. Additionally, as with many glycosylation reactions, the formation of anomeric mixtures (α- and β-glycosides) can be a concern if the reaction conditions are not carefully controlled.

Q3: How do pH and temperature affect the stability of this compound?

Both pH and temperature play a critical role in the stability of this compound.

  • pH: Acidic conditions can lead to the hydrolysis of the glycosidic bond, releasing glucose.[1] Basic conditions can promote the intramolecular cyclization reaction.[2] For optimal stability in aqueous solutions, a neutral pH is recommended.

  • Temperature: Elevated temperatures accelerate the rates of both hydrolysis and intramolecular cyclization.[3][4] Therefore, it is advisable to conduct reactions at the lowest effective temperature and to store the compound and its solutions at low temperatures (0 to 8 °C for the acetylated form).[5]

Q4: What is the importance of protecting groups when using this compound?

Protecting groups on the hydroxyls of the glucose ring are crucial for controlling the reactivity and preventing unwanted side reactions.[6][7][8] For example, acetyl groups are considered "disarming," meaning they decrease the reactivity of the glycosyl donor, which can be advantageous in preventing non-specific reactions.[9] The choice of protecting groups will depend on the specific transformation you are trying to achieve and the other functional groups present in your reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Presence of a More Polar Impurity

Symptom: You are performing a reaction with this compound and observe a significant amount of a more polar byproduct on your TLC or HPLC, leading to a low yield of your target molecule.

Possible Cause: This is likely due to the hydrolysis of the 2-chloroethyl group to a 2-hydroxyethyl group. This can happen if there are trace amounts of water in your reaction mixture, or if the reaction is carried out for an extended period at elevated temperatures.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents.

    • Run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Control Reaction Temperature and Time:

    • If possible, run the reaction at a lower temperature.

    • Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor hydrolysis.

  • Purification:

    • If hydrolysis has occurred, the resulting 2-hydroxyethyl glucopyranoside can often be separated from the desired product by column chromatography on silica gel, as the hydroxyl group increases its polarity.

Issue 2: Formation of an Unexpected, Non-polar Byproduct, Especially Under Basic Conditions

Symptom: When using a base in your reaction (e.g., for a deprotection step or as a catalyst), you observe the formation of an unexpected byproduct that may be less polar than your starting material.

Possible Cause: This is likely due to an intramolecular cyclization reaction, where the anomeric oxygen attacks the carbon bearing the chlorine atom, forming a spiro-oxetane. This is particularly prevalent under basic conditions which can deprotonate the hydroxyl groups, or in the case of the unprotected glucoside, the anomeric hydroxyl, increasing its nucleophilicity.[2]

Troubleshooting Steps:

  • Choice of Base:

    • If possible, use a non-nucleophilic or sterically hindered base to minimize the deprotonation of the key hydroxyl groups.

    • Consider using a milder base or a buffered system to maintain a less basic pH.

  • Protecting Group Strategy:

    • If the glucose hydroxyls are not protected, consider doing so before subjecting the molecule to basic conditions. Acetyl or benzyl protecting groups can prevent the formation of the alkoxide needed for cyclization.[6][9]

  • Temperature Control:

    • Perform the reaction at the lowest possible temperature to disfavor the intramolecular cyclization.

Workflow for Minimizing Side Reactions

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_start Start dry_glassware Dry Glassware prep_start->dry_glassware anhydrous_solvent Use Anhydrous Solvent dry_glassware->anhydrous_solvent inert_atmosphere Inert Atmosphere (Ar/N2) anhydrous_solvent->inert_atmosphere add_reagents Add Reagents at Low Temperature inert_atmosphere->add_reagents Controlled Conditions monitor_reaction Monitor by TLC/HPLC add_reagents->monitor_reaction quench_reaction Quench Promptly monitor_reaction->quench_reaction workup Aqueous Work-up (if applicable) quench_reaction->workup purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: Experimental workflow to minimize side reactions.

Protocols

Protocol 1: General Glycosylation using Acetylated this compound

This protocol outlines a general procedure for a glycosylation reaction. The specific conditions may need to be optimized for your particular substrate.

Materials:

  • 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (glycosyl donor)

  • Glycosyl acceptor (your alcohol)

  • Anhydrous dichloromethane (DCM)

  • Lewis acid promoter (e.g., BF₃·OEt₂, TMSOTf)

  • Molecular sieves (4Å, activated)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Activate molecular sieves by heating under vacuum.

  • To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated molecular sieves to anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -20 °C or 0 °C).

  • In a separate flame-dried flask, dissolve the 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside in anhydrous DCM.

  • Add the glycosyl donor solution to the acceptor mixture via cannula.

  • Add the Lewis acid promoter dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.

  • Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Monitoring for Side Products by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A typical gradient might be from 95:5 Water (with 0.1% formic acid): Acetonitrile (with 0.1% formic acid) to 5:95 over 20-30 minutes. This will need to be optimized for your specific products.[10]

Procedure:

  • Prepare a standard solution of your starting material, this compound, at a known concentration.

  • Prepare a calibration curve if quantification is needed.

  • During your reaction, withdraw small aliquots at different time points.

  • Quench the reaction in the aliquot immediately (e.g., by diluting in a large volume of mobile phase or adding a quenching agent).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC.

  • Monitor for the appearance of new peaks. A more polar byproduct (shorter retention time) may indicate hydrolysis, while a change in the peak corresponding to your product could indicate other side reactions.

Mechanistic Insights

Hydrolysis Pathway

hydrolysis start 2-Chloroethyl β-D-glucopyranoside intermediate Cyclic Oxonium Ion Intermediate start->intermediate Neighboring group participation product 2-Hydroxyethyl β-D-glucopyranoside intermediate->product Nucleophilic attack by H₂O water H₂O water->intermediate

Caption: Proposed mechanism for hydrolysis of the 2-chloroethyl group.

Intramolecular Cyclization Pathway

cyclization start 2-Chloroethyl β-D-glucopyranoside deprotonated Anionic Intermediate start->deprotonated Deprotonation product Spiro-oxetane deprotonated->product Intramolecular SN2 reaction base Base base->start

Caption: Mechanism for base-catalyzed intramolecular cyclization.

Data Summary

ParameterConditionPrimary Side ReactionPrevention Strategy
pH Acidic (< 6)Hydrolysis of glycosidic bondMaintain neutral pH
Basic (> 8)Intramolecular cyclizationUse non-nucleophilic base, protect hydroxyls
Temperature Elevated (> 40°C)Increased rate of all side reactionsConduct reactions at low temperatures
Water PresentHydrolysis of 2-chloroethyl groupUse anhydrous solvents and inert atmosphere
Protecting Groups Absent or poorly chosenLack of regioselectivity, multiple side reactionsUse appropriate protecting groups (e.g., acetyls)

References

  • Cerny, M., Trnka, T., & Budesinsky, M. (1996). Preparation and Reaction of 2-Chloroethyl 1-Thio-beta-D-glycopyranosides Derived from D-Galactose, D-Glucose, and 2-Acetamido-2-deoxy-D-glucose.
  • Synthose. (n.d.). 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.
  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • van der Vorm, S., et al. (2010). Preparation of aminoethyl glycosides for glycoconjugation. Beilstein Journal of Organic Chemistry.
  • Haynes, R. K., & Vonwiller, S. C. (1983). An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Boltje, T. J., et al. (2009).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Codée, J. D. C., et al. (2007). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Chemical and Biological Approaches.
  • Ali, A. (2006). Protective group strategies in carbohydrate and peptide chemistry. Leiden University.
  • Chan, J. Y. C., et al. (1985). The preparation and reactions of a new glycoside: 2′-chloroethyl β-D-fructopyranoside. Journal of the Chemical Society, Perkin Transactions 1.
  • Attia, M. A., et al. (2020). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry.
  • Kurashima, K., et al. (2004). Simple synthesis of beta-D-glycopyranosides using beta-glucosidase from almonds. Chemical & Pharmaceutical Bulletin.
  • Li, Y., et al. (2019).
  • BenchChem. (2025). 2-Hydroxybenzyl beta-D-glucopyranoside and its Derivatives: A Technical Guide for Drug Discovery and Development.
  • Inouye, Y., et al. (1956). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses.
  • Monteiro, L. M. O., et al. (2020). Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity.
  • Li, Y., et al. (2021). Synthesis of the Carbohydrate Moiety of Glycoproteins from the Parasite Echinococcus granulosus and Their Antigenicity against Human Sera. Molecules.
  • Akgönül, S., et al. (2022). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. Molecules.
  • jaysunn (2017). NMR spectrum of plasma treated glucopyranoside. Chemistry Stack Exchange.
  • Del-Cid, M., et al. (2014). Effect of temperature and pH in a-glucosidase activity and stability.
  • Kumar, A., et al. (2023). Evaluation of New Degradation Products Formed Under Stress Conditions of Betrixaban by LCMS/MS: Establishment of HPLC Method for.
  • Fisher Scientific. (2025).
  • Darwish, I. A., et al. (2018). Forced degradation of gliquidone and development of validated stability-indicating HPLC and TLC methods. Brazilian Journal of Pharmaceutical Sciences.
  • Anastassiades, M., et al. (2020).
  • Das, S. K., & Roy, R. (2003). Epimerization of 2'-Carbonylalkyl- C -Glycosides via Enolation, β-Elimination and Intramolecular Cycloaddition. The Journal of Organic Chemistry.
  • Durst, H. D., et al. (2008). Synthesis and mass spectral analysis of hd degradation products. A computational elucidation of the.
  • ChemicalBook. (n.d.). METHYL BETA-D-GLUCOPYRANOSIDE(709-50-2) 1H NMR spectrum.
  • Reddit. (2024). how can I turn this beta D glucopyranos to beta L glucopyranos with most stable conformation?
  • CompTox Chemicals Dashboard. (n.d.). BETA-D-GLUCOPYRANOSIDE, METHYL 3-[[[(2-CHLOROETH.
  • Lentola, A., et al. (2023). Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices. Analytical and Bioanalytical Chemistry.
  • BenchChem. (2025). 2-Chloro-2'-deoxycytidine stability in aqueous solutions.
  • Bothast, R. J., et al. (2015). Proton NMR spectra of (A) T-2 toxin- α -glucoside, (B) T-2 toxin- β -glucoside.
  • Crafts, A. S. (1953). Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants. Weeds.
  • Cao, W. (2024). Development of Selective and High-yield Method for Alkyl α-Glucosides Production by α-Glucosyl Transfer Enz.z*.

Sources

Technical Support Center: Anomer Control in 2-Chloroethyl β-D-Glucopyranoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GLU-CL-002 Topic: Stereoselective Synthesis & Anomeric Purity Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties in isolating pure 2-chloroethyl


-D-glucopyranoside. The presence of the 

-anomer or low stereoselectivity is a common bottleneck caused by failure to control the oxocarbenium intermediate. This guide provides two validated workflows—Chemical (Koenigs-Knorr) and Enzymatic (Transglycosylation)—to resolve these issues, along with definitive analytical protocols.

Module 1: Chemical Synthesis (The "Hardware" Fix)

Core Concept: The only way to chemically guarantee


-selectivity is through Neighboring Group Participation (NGP) . If you are using a benzyl-protected donor, you will invariably get an 

mixture. You must use an acyl group (acetyl or benzoyl) at the C-2 position.
Mechanism of Action (NGP)

The C-2 ester group attacks the anomeric center from the top face, forming a cyclic acyloxonium ion. This blocks the


-face, forcing the nucleophile (2-chloroethanol) to attack from the bottom (

-face).

NGP_Mechanism Start Glucosyl Bromide (C2-Acetyl) Inter Acyloxonium Ion (Cyclic Intermediate) Start->Inter Ag+ removes Br- AlphaBlock Top Face Blocked (No Alpha Attack) Inter->AlphaBlock Product 2-Chloroethyl Beta-D-Glucoside Inter->Product 2-Chloroethanol attacks Bottom Face

Figure 1: Neighboring Group Participation (NGP) mechanism ensuring


-selectivity via C2-acetoxy anchimeric assistance.
Standard Operating Procedure (SOP): Modified Koenigs-Knorr

Reagents: Acetobromo-


-D-glucose (Donor), 2-Chloroethanol (Acceptor), Silver Carbonate (

).
  • Activation: Dissolve acetobromo-glucose (1.0 eq) in anhydrous DCM.

  • Scavenger Setup: Add activated 4Å molecular sieves (CRITICAL: removes water to prevent hydrolysis to the hemiacetal).

  • Promoter Addition: Add

    
     (1.5 eq) in the dark (wrap flask in foil).
    
  • Acceptor Addition: Add 2-chloroethanol (2.0 eq).

  • Reaction: Stir at RT for 12–24h. Monitor TLC (Hexane:EtOAc 2:1).

  • Workup: Filter through Celite to remove silver salts. Concentrate and recrystallize from EtOH/Hexane.

Troubleshooting FAQ (Chemical)

Q: I used a C2-benzyl group and got a 60:40


 mix. Why? 
A:  Benzyl ethers are "non-participating" groups. They do not form the acyloxonium intermediate.[1] The reaction proceeds via a naked oxocarbenium ion, allowing the alcohol to attack from either side. Fix:  Switch to a C2-acetyl or benzoyl protecting group [1].

Q: My product is hydrolyzing to free glucose during workup. A: The 2-chloroethyl group is stable, but the glycosidic bond is acid-sensitive. Ensure your silica gel for column chromatography is neutralized with 1% triethylamine if the product is acid-labile, though peracetylated glycosides are generally robust.

Module 2: Enzymatic Synthesis (The "Software" Fix)

Core Concept: If chemical protecting group manipulation is too laborious, use


-Glucosidase  (EC 3.2.1.21) from Almonds.[2] This enzyme is strictly 

-selective.
Workflow Logic

Enzymes work in equilibrium. To force synthesis (reverse hydrolysis), you must lower water activity (


) and increase acceptor concentration.

Enzymatic_Workflow cluster_0 Reaction Setup Input D-Glucose + 2-Chloroethanol Process Transglycosylation (High Alcohol/Low Water) Input->Process Enzyme Almond Beta-Glucosidase Enzyme->Process Decision Is Yield > 40%? Process->Decision HighYield Purify via C18 HPLC Decision->HighYield Yes LowYield Troubleshoot Decision->LowYield No Fix1 Increase 2-Chloroethanol conc. LowYield->Fix1 Fix2 Use Cellobiose as Donor LowYield->Fix2

Figure 2: Decision tree for optimizing enzymatic transglycosylation yields.

Standard Operating Procedure (SOP): Enzymatic Transglycosylation

Reagents: D-Glucose (or Cellobiose), 2-Chloroethanol, Almond


-glucosidase.
  • Buffer Prep: Prepare 50 mM Sodium Acetate buffer (pH 5.0).

  • Substrate Mix: Saturate the buffer with D-glucose.

  • Acceptor Loading: Add 2-chloroethanol to reach 30–50% v/v. (Note: High concentrations can denature the enzyme; test stability).

  • Incubation: Add Enzyme (10 U/mL). Incubate at 50°C with shaking.

  • Termination: Boil for 5 mins to denature enzyme.

  • Purification: The mixture will contain Glucose, 2-Chloroethanol, and Product. Use C18 Reverse Phase chromatography (Water -> MeOH gradient).

Troubleshooting FAQ (Enzymatic)

Q: Why use Cellobiose instead of Glucose? A: Cellobiose acts as a better donor because the leaving group is glucose (a better leaving group than water in this context), and it mitigates product inhibition [2].

Q: The enzyme precipitated. A: 2-Chloroethanol is an organic solvent. If the concentration exceeds 30-40%, the enzyme may unfold. Fix: Use a biphasic system or cross-linked enzyme aggregates (CLEAs) for higher stability.

Module 3: Analysis & Verification

Core Directive: You cannot rely solely on retention time. You must verify the anomeric configuration using


-NMR Coupling Constants (

)
.
Data Table: Distinguishing Anomers
Feature

-Anomer (Target)

-Anomer (Impurity)
Mechanistic Reason
H-1 Chemical Shift Upfield (~4.4 - 4.6 ppm)Downfield (~5.1 - 5.3 ppm)Anomeric Effect / Shielding

Coupling
7.0 – 9.0 Hz 3.0 – 4.0 Hz Karplus Equation (Dihedral Angle)
H-1 Geometry AxialEquatorial

is 1,2-trans (diaxial)
C-1 Shift (

)
~103 ppm~97 ppmElectron density differences
Analytical Protocol
  • Sample Prep: Dissolve 5-10 mg of purified product in

    
     or 
    
    
    
    (if acetylated).
  • Acquisition: Run a standard

    
    -NMR.
    
  • Processing: Expand the region between 4.0 ppm and 6.0 ppm.

  • Calculation: Measure the distance between the two legs of the anomeric doublet in Hertz (Hz).

    • If

      
      Success (Beta) .
      
    • If

      
      Failure (Alpha) .
      

References

  • Koenigs, W., & Knorr, E. (1901). "Uber einige Derivate des Traubenzuckers und der Galactose." Berichte der deutschen chemischen Gesellschaft. (Foundational Mechanism).

  • Hollenbach, R., et al. (2022).[3] "Enzymatic Synthesis of Alkyl Glucosides by β-Glucosidases in a 2-in-1 Deep Eutectic Solvent System." Chemie Ingenieur Technik.

  • Kazuhiro, M., et al. (2017). "Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy." MDPI Instruments.

Sources

strategies to increase the rate of glycosylation with 2-Chloroethyl beta-D-glucopyranoside

Technical Support Center: Optimizing Glycosylation with 2-Chloroethyl -D-glucopyranoside

Topic: Strategies to increase the rate of glycosylation with 2-Chloroethyl

Role:Audience:

Welcome to the Advanced Glycosylation Support Hub

You are likely using 2-Chloroethyl


-D-glucopyranoside (2-CEG)

This guide addresses the specific kinetic challenges of using 2-CEG, focusing on maximizing the rate of transfer (


Module 1: Mechanistic Insight & Kinetic Theory

Q: Why is my reaction rate slower with 2-CEG compared to pNP-Glc?

A: The rate limitation is governed by the leaving group ability (

In Retaining

  • Glycosylation (Step 1): The enzyme attacks the anomeric carbon, expelling the aglycone (2-chloroethanol).

  • Deglycosylation (Step 2): A nucleophile (acceptor alcohol or water) attacks the glycosyl-enzyme intermediate.

The Inductive Effect: The chlorine atom in 2-CEG exerts an electron-withdrawing inductive effect (-I), lowering the




  • Consequence: The formation of the glycosyl-enzyme intermediate (Step 1) is often the rate-limiting step for 2-CEG.

  • Strategy: You must saturate the enzyme (

    
    ) and optimize the pH to assist the departure of the specific 2-chloroethoxy group.
    
Visualization: The Kinetic Bottleneck

The following diagram illustrates the competition between Hydrolysis (waste) and Transglycosylation (yield) and where 2-CEG impacts the cycle.

Gcluster_0Step 1: Glycosylation (Rate Limiting for 2-CEG)cluster_1Step 2: Deglycosylation (Competition)EnzymeFree Enzyme(Nucleophile -COO⁻)ComplexMichaelisComplexEnzyme->ComplexBindingSubstrate2-Chloroethylβ-D-GlucosideSubstrate->ComplexIntermediateCovalent Glycosyl-Enzyme IntermediateComplex->IntermediateSlow Step(Cl- inductive assistance)LGLeaving Group:2-ChloroethanolComplex->LGExpulsionProductTarget Glycoside(R-O-Glc)Intermediate->ProductTransfer(Desired)WasteGlucose(Waste)Intermediate->WasteHydrolysis(Undesired)WaterWater(Hydrolysis Path)Water->WasteAcceptorTarget Alcohol (ROH)(Transglycosylation Path)Acceptor->ProductProduct->EnzymeReleaseWaste->EnzymeRelease

Caption: Kinetic pathway of

Module 2: Critical Optimization Strategies

Strategy 1: Water Activity ( ) Suppression

Issue: Water is a smaller nucleophile than your target acceptor, leading to hydrolysis. Protocol:

  • Co-solvent Engineering: Introduce organic co-solvents to lower water activity without denaturing the enzyme.

    • Recommended: 10–30% (v/v) DMSO or Acetonitrile .

    • Why: DMSO solvates the enzyme surface while reducing the molar concentration of available water.

  • High Acceptor Concentration: Drive the reaction thermodynamically and kinetically by saturating with the acceptor alcohol.

    • Target: Maintain Acceptor:Donor molar ratio > 5:1.

Strategy 2: Leaving Group Sequestration

Issue: The released 2-chloroethanol can act as a competitive nucleophile (causing reverse reaction) or inhibitor. Protocol:

  • If your system allows, use in situ product removal (ISPR) or simply run the reaction in an open vessel with gentle heat (if the enzyme is thermostable) to evaporate the byproduct, although 2-chloroethanol has a relatively high boiling point (129°C), making this difficult.

  • Better Approach: Use a biphasic system (water/ethyl acetate) if the target glycoside partitions into the organic phase, pulling the equilibrium forward.

Strategy 3: Enzyme Selection

Not all

  • Best Performers:

    • Thermotoga neapolitana

      
      -glucosidase (TnBgl3B): Highly thermostable, tolerates high alcohol concentrations.
      
    • Agrobacterium sp. (Abg): Broad specificity, well-characterized for transglycosylation.

    • Almond

      
      -glucosidase: Readily available but often suffers from lower stability in high co-solvent concentrations.
      

Module 3: Troubleshooting Guide (Q&A)

Scenario A: "I see no product, only unreacted 2-CEG."
Possible CauseDiagnostic CheckCorrective Action
Enzyme Incompatibility Run a control with pNP-Glc. If that works, the enzyme cannot accommodate the 2-chloroethyl tail.Switch to a Family 3 (GH3) glycosidase which often has broader aglycone tolerance than GH1.
pH Mismatch Check the pH optimum of the glycosylation step, which may differ from hydrolysis.Shift pH 0.5–1.0 units higher than the hydrolysis optimum to assist the leaving group departure.
Inhibitory Solvent Did you use >30% organic solvent?Reduce co-solvent to <20% or switch to an Ionic Liquid (e.g., [BMIM][PF6]) system if the enzyme is compatible.
Scenario B: "I see only Glucose (Hydrolysis) and no Target Glycoside."
Possible CauseDiagnostic CheckCorrective Action
Water Competition Calculate the molar ratio of Water:Acceptor.Increase Acceptor concentration to saturation. Add 20% DMSO.
Low Acceptor Nucleophilicity Is the acceptor a tertiary or sterically hindered alcohol?These are poor nucleophiles. Increase enzyme load (10x) and temperature to overcome the activation energy barrier.
Secondary Hydrolysis Did the product appear early and then disappear?Stop the reaction earlier. This is a kinetically controlled reaction; the product is thermodynamically unstable. Monitor via HPLC every 30 mins.

Module 4: Standard Operating Procedure (SOP)

Objective: Transglycosylation of 2-CEG to a primary alcohol (R-OH).

  • Preparation:

    • Buffer: 50 mM Sodium Phosphate or Citrate (pH 5.5–6.5).

    • Donor: 2-Chloroethyl

      
      -D-glucopyranoside (20 mM final).
      
    • Acceptor: Target Alcohol (100–500 mM final).

    • Co-solvent: DMSO (15% v/v).

  • Reaction Assembly:

    • Dissolve Donor and Acceptor in the Buffer/DMSO mixture.

    • Pre-incubate at optimum temperature (e.g., 50°C for thermophiles, 37°C for mesophiles).

    • Initiation: Add

      
      -Glucosidase (1–5 U/mL).
      
  • Monitoring:

    • Sample 10 µL every 30 minutes.

    • Quench with 90 µL Acetonitrile (precipitates enzyme).

    • Analyze via HPLC (C18 column) or TLC.

    • Critical: Plot [Product] vs. Time. Terminate reaction at peak yield (before hydrolysis takes over).

Module 5: Decision Logic for Low Yields

Use this flowchart to diagnose persistent low yields when using 2-CEG.

TroubleshootingStartProblem: Low Yieldwith 2-CEGCheckHydrolysisIs Glucose (Hydrolysis Product)High?HighHydrolysisYes: Hydrolysis DominatesCheckHydrolysis->HighHydrolysisYesLowHydrolysisNo: Low Conversion OverallCheckHydrolysis->LowHydrolysisNoAction1Increase Acceptor Conc.Add 20% DMSOHighHydrolysis->Action1Action2Check Enzyme Activity(Use pNP-Glc Control)LowHydrolysis->Action2EnzymeDeadReplace Enzyme(Check pH/Temp stability)Action2->EnzymeDeadNo ActivityEnzymeAliveSteric Hindrance?Switch to GH3 Family EnzymeAction2->EnzymeAliveActivity OK

Caption: Diagnostic logic for troubleshooting glycosylation failures with 2-CEG.

References

  • Withers, S. G. (2001). Mechanisms of glycosyl transferases and glycosidases. Carbohydrate Polymers, 44(4), 325-337. Link

  • Koshland, D. E. (1953).[1] Stereochemistry and the Mechanism of Enzymatic Reactions. Biological Reviews, 28(4), 416-436. Link

  • Hansson, T., Kaper, T., van Rantwijk, F., & Adlercreutz, P. (2001). Equilibrium and kinetic studies of the beta-glucosidase-catalyzed synthesis of alkyl beta-glucosides. Biotechnology and Bioengineering, 73(3), 203-210. Link

  • Crout, D. H., & Vic, G. (1998). Glycosidases and glycosyl transferases in glycoside and oligosaccharide synthesis. Current Opinion in Chemical Biology, 2(1), 98-111. Link

  • Perkin Trans 1 (Specific chemistry of 2-chloroethyl glycosides). Note: While specific older papers detail the synthesis of the donor, the application references above (3 & 4)

addressing poor solubility of 2-Chloroethyl beta-D-glucopyranoside in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloroethyl


-D-glucopyranoside (2-CEG) 
Topic:  Solubility Optimization & Reaction Media Troubleshooting
Ticket ID:  #GLUCO-2-CEG-SOL-001

User Guide Overview

Objective: Address the poor solubility of 2-Chloroethyl


-D-glucopyranoside (2-CEG) in standard organic reaction media (DCM, Toluene, THF) to facilitate chemical modification or glycosylation.

The Core Problem: 2-CEG is an amphiphilic molecule with a dominant hydrophilic head (glucose) and a small lipophilic tail (2-chloroethyl). The extensive intermolecular hydrogen bonding network of the four free hydroxyl groups creates a high crystal lattice energy, rendering it insoluble in non-polar solvents. This guide provides three distinct "Fixes" based on your downstream application.

Module 1: Solvent Selection & Co-Solvent Systems

Use this module if you cannot chemically modify the substrate and need immediate solubility.

The "Like Dissolves Like" Rule Failure: Standard organic solvents (DCM, Et2O) cannot break the glucose-glucose hydrogen bonds. You must use solvents with high dielectric constants or strong H-bond accepting capabilities.

Troubleshooting Q&A

Q: I need to run a reaction in dichloromethane (DCM), but the 2-CEG sits at the bottom of the flask. What now? A: You cannot use pure DCM. You must use a "Solvent Switch" or a Co-solvent system.

  • Option A (Dipolar Aprotic Switch): Dissolve 2-CEG in DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) . These are excellent solvents for free glycosides.

  • Option B (The "DCM-Compatible" Mix): If DCM is strictly required (e.g., for a specific catalyst), dissolve 2-CEG in a minimum volume of DMF first, then dilute with DCM.

    • Ratio Limit: 2-CEG typically tolerates up to 10:1 (DCM:DMF) before precipitating, depending on concentration.

Q: My reaction is water-sensitive. Can I use THF? A: Pure THF is often insufficient for free 2-CEG.

  • Fix: Use 1,4-Dioxane or a THF/DMF (4:1) mixture. Dioxane often performs better than THF for carbohydrates due to its ability to chelate and solvate more effectively at higher temperatures.

Solvent Compatibility Table

SolventSolubility RatingApplication Note
Water ExcellentHydrolysis, enzymatic reactions.
Methanol/Ethanol GoodGood for transfers, but protic nature kills many reagents (e.g., hydrides).
DMSO/DMF ExcellentGold Standard for organic reactions of free sugars.
THF PoorRequires heating or co-solvents.
DCM/Chloroform InsolubleDo not use without derivatization (See Module 2).

Module 2: Chemical Modification (Derivatization)

Use this module if you need to perform standard organic synthesis (e.g., Grignard, oxidation, substitution) in non-polar solvents.[1]

The Structural Fix: Peracetylation The most robust solution is to temporarily "mask" the polar hydroxyl groups as acetates. This converts the hydrophilic glucose into a lipophilic molecule soluble in DCM, Toluene, and EtOAc.

Protocol: Peracetylation of 2-CEG

Note: This reaction is exothermic.

  • Dissolution: Suspend 1.0 eq of 2-CEG in Pyridine (10 mL per gram of sugar).

  • Acetylation: Cool to 0°C. Add Acetic Anhydride (Ac2O) (5.0 eq, 1.2 eq per hydroxyl group) dropwise.

    • Catalyst (Optional): Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the reaction.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Solvent: Hexane:EtOAc 1:1).

    • Target: The baseline spot (free sugar) should disappear; a high Rf spot (peracetylated product) appears.

  • Workup (Critical):

    • Pour mixture into ice water (hydrolyzes excess Ac2O).

    • Extract with DCM .

    • Wash DCM layer with 1M HCl (to remove Pyridine), then saturated NaHCO3, then Brine.

    • Dry over MgSO4 and concentrate.

  • Result: You now have 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside . This is soluble in almost all organic solvents.

  • Deprotection (Post-Reaction): Remove acetates using Zemplén conditions (NaOMe/MeOH, pH 9) to return to the free sugar.

Module 3: Phase Transfer Catalysis (PTC)

Use this module if you need to react the 2-chloroethyl tail (e.g., nucleophilic substitution) without protecting the sugar.

The Kinetic Fix: If you want to displace the chlorine atom (e.g., with an azide or amine) but keep the sugar unprotected, use a biphasic system with a Phase Transfer Catalyst.

Troubleshooting Q&A

Q: I want to turn the chloro-group into an azide, but NaN3 is in water and 2-CEG is in water. How do I get them to react without hydrolysis? A: Actually, for 2-CEG, you often want the nucleophile in the organic phase or the interface. However, since 2-CEG is water-soluble, a Reverse Phase Transfer or simply a homogeneous aqueous/organic mix is often used.

  • Better Approach: Use a solid-liquid PTC system.

    • Solvent: DMF or CH3CN (Acetonitrile).

    • Reagent: NaN3 (Solid).

    • Catalyst: 18-Crown-6 (complexes Na+) or TBAI (Tetrabutylammonium iodide).

    • Mechanism: The catalyst pulls the azide anion into the organic solvent where the 2-CEG is dissolved, allowing the reaction to proceed.

Warning: Reactivity of the Chloroethyl Group

  • Cyclization Risk: If you use strong bases (e.g., NaH, KOtBu) to improve solubility, the C-2 hydroxyl of the glucose (or even the C-6) can attack the chloroethyl group, forming cyclic ethers or anhydro-sugars.

  • Elimination Risk: Strong bases can eliminate HCl from the ethyl tail, forming a Vinyl Ether (Glc-O-CH=CH2). Avoid pH > 12 unless this is desired.

Visual Decision Guides

G Start Start: 2-CEG Solubility Issue Q_Solvent Can you use DMF or DMSO? Start->Q_Solvent Soln_Polar SOLUTION 1: Use DMF/DMSO (Direct Dissolution) Q_Solvent->Soln_Polar Yes Q_Protect Can you chemically modify the sugar? Q_Solvent->Q_Protect No (Strictly Non-Polar) Soln_Acet SOLUTION 2: Peracetylation (Makes it DCM soluble) Q_Protect->Soln_Acet Yes Q_Biphasic Is the reagent an inorganic salt? Q_Protect->Q_Biphasic No Soln_PTC SOLUTION 3: Phase Transfer Catalysis (18-Crown-6 / TBAI) Q_Biphasic->Soln_PTC Yes (e.g., NaN3) Soln_CoSolv SOLUTION 4: Co-Solvent Mix (DCM:DMF 10:1) Q_Biphasic->Soln_CoSolv No

Figure 1: Decision Tree for selecting the correct solubility strategy based on reaction constraints.

G Substrate 2-CEG (Polar/Hydrophilic) Intermed Reaction (0°C -> RT, 4h) Substrate->Intermed Reagent Ac2O + Pyridine Reagent->Intermed Workup Workup: HCl Wash -> NaHCO3 Wash Intermed->Workup Product Peracetylated 2-CEG (Lipophilic/DCM Soluble) Workup->Product

Figure 2: Workflow for Peracetylation (The "Universal Solvent Fix").

References

  • Cerny, M., et al. "Preparation and reactions of 2-chloroethyl 1-thio-beta-D-glycopyranosides."[2] Collection of Czechoslovak Chemical Communications, vol. 61, no. 10, 1996. (Demonstrates synthesis and hydrolysis properties).

  • Synthose Inc. "2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Product Data."[3] Synthose Catalog. (Verifies solubility of acetylated vs. free forms).

  • Balaram Mukhopadhyay, et al. "Streamlined synthesis of per-O-acetylated sugars... from unprotected reducing sugars."[4] Journal of Organic Chemistry, 2004.[4] (Standard acetylation protocols).

  • Makosza, M. "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000. (Foundational text for PTC in polar/non-polar systems).

  • Sigma-Aldrich. "Solvent Miscibility and Polarity Table." (Reference for co-solvent selection).

Sources

Validation & Comparative

validating the purity of synthesized 2-Chloroethyl beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Protocol: Orthogonal Validation of Synthesized 2-Chloroethyl


-D-Glucopyranoside 

Executive Summary: The Purity Paradox

In the synthesis of 2-Chloroethyl


-D-glucopyranoside (2-CEG) , standard purity assessments often fail. A simple melting point check (115–116 °C) or a standard LC-UV run is insufficient. Why? Because 2-CEG lacks a UV chromophore, rendering it invisible to standard diode array detectors, and its primary impurities—the 

-anomer and the genotoxic precursor 2-chloroethanol—can hide behind the bulk signal or evade detection entirely.

This guide moves beyond basic characterization to an Orthogonal Validation System . We compare the "Gold Standard" (NMR) against high-sensitivity alternatives (HPLC-ELSD) to establish a protocol that guarantees not just chemical identity, but biological safety.

Strategic Comparison: Selecting the Right Validation Tool

A single method cannot validate this compound. We must triangulate purity using three distinct physical properties: Magnetic spin (NMR), Volatility/Light Scattering (HPLC-ELSD), and Mass/Charge (GC-MS).

FeatureMethod A: 1H NMR (The Structural Architect) Method B: HPLC-ELSD (The Quantitative Auditor) Method C: GC-MS (The Safety Officer)
Primary Target Stereochemistry (

vs

anomer)
Bulk Purity (>95%) & Non-UV ImpuritiesResidual 2-Chloroethanol (Genotoxin)
Detection Basis Nuclear Spin (Magnetic Environment)Light Scattering (Aerosol Mist)Mass-to-Charge Ratio (Volatile)
Limit of Detection High (~1-2% impurity)Low (~0.1% impurity)Very Low (ppm level)
Critical Metric Coupling Constant (

)
Area Under Curve (AUC)Abundance/Retention Time
Blind Spot Trace inorganic salts; low sensitivityStructural identity (cannot distinguish isomers easily)Non-volatile sugars

The Validation Workflow (Visualized)

The following logic gate ensures that no impure compound proceeds to biological assay.

ValidationWorkflow Start Crude 2-CEG Synthesized Step1 Step 1: 1H NMR (D2O) Start->Step1 Check1 Check J(1,2) Coupling Step1->Check1 Fail1 Reject: Alpha Anomer Present (J = 3-4 Hz) Check1->Fail1 Small J Pass1 Pass: Beta Anomer Confirmed (J = 7-9 Hz) Check1->Pass1 Large J Step2 Step 2: HPLC-ELSD Pass1->Step2 Check2 Check Purity % Step2->Check2 Fail2 Reject: <98% Purity Check2->Fail2 Pass2 Pass: >98% Purity Check2->Pass2 Step3 Step 3: GC-MS Headspace Pass2->Step3 Check3 Check 2-Chloroethanol Step3->Check3 Fail3 Reject: Toxic Residue Found Check3->Fail3 Final VALIDATED 2-CEG Ready for Bio-Assay Check3->Final

Figure 1: Orthogonal validation workflow. Note that NMR is the gatekeeper for structure, while HPLC and GC-MS act as gatekeepers for purity and safety, respectively.

Detailed Experimental Protocols

Protocol A: Structural Confirmation via 1H NMR

Objective: To confirm the


-anomeric configuration and ensure the removal of protecting groups (e.g., acetates).

Methodology:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL

    
     (Deuterium Oxide). 
    
    
    
    is preferred over
    
    
    as the final product is water-soluble and free hydroxyls exchange, simplifying the spectrum.
  • Acquisition: Run at minimum 400 MHz. 600 MHz is recommended to resolve the H-1 doublet from the HDO peak if temperature suppression isn't used.

  • Analysis of the Anomeric Proton (H-1):

    • Locate the doublet signal typically between 4.4 and 4.6 ppm .

    • The Karplus Relationship Rule: Calculate the coupling constant (

      
      ) between H-1 and H-2.
      
      • 
        -Anomer (Target):  H-1 and H-2 are trans-diaxial (180° dihedral angle). Expect a large 
        
        
        
        value (7.0 – 9.0 Hz)
        .
      • 
        -Anomer (Impurity):  H-1 (equatorial) and H-2 (axial) have a ~60° dihedral angle.[1] Expect a small 
        
        
        
        value (3.0 – 4.0 Hz)
        .
    • Note: If you see a small doublet at ~5.2 ppm with

      
       Hz, your Koenigs-Knorr reaction failed to maintain stereocontrol, likely due to lack of neighboring group participation.
      
Protocol B: Quantitative Purity via HPLC-ELSD

Objective: Quantify non-chromophoric impurities. UV detection (210 nm or 254 nm) is useless here as 2-CEG has no conjugated system. Refractive Index (RI) is too temperature-sensitive for gradients.[2] ELSD is mandatory.

Instrument Setup:

  • System: Agilent 1260 Infinity II or equivalent with ELSD.

  • Detector: Evaporative Light Scattering Detector (Drift tube temp: 50°C, Gain: 8).

  • Column: HILIC (Hydrophilic Interaction LC) column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm). Standard C18 columns often fail to retain polar glucosides.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 5.0)

    • B: Acetonitrile[3][4][5][6]

  • Gradient: 90% B to 60% B over 20 minutes. (Sugars elute later in HILIC as water content increases).

Self-Validating Check: Inject a mixture of Glucose and 2-CEG. If the peaks co-elute, the method is invalid. Glucose (a hydrolysis product) must resolve from the product.

Protocol C: Safety Validation via GC-MS

Objective: Detect residual 2-Chloroethanol . Context: 2-Chloroethanol is a starting material and a potential hydrolysis product. It is a known mutagen.

  • Method: Headspace GC-MS.

  • Limit: Must be below ICH Q3C limits (generally treated as a Class 1/mutagenic impurity, requiring ppm-level quantification).

Comparative Data Analysis

The following table summarizes typical experimental results when comparing a "Pass" batch vs. a "Fail" batch.

ParameterAcceptance Criteria Typical "Pass" Data Typical "Fail" Data
Appearance White crystalline solidWhite crystalsSticky/Off-white solid
1H NMR (H-1)

4.4-4.6 ppm,

,

Hz

4.52,

,

Hz

5.18,

,

Hz
(Alpha)
HPLC Purity (ELSD)

98.0%
99.2%94.5% (Glucose detected)
Residual Solvent 2-Chloroethanol < 50 ppmNot Detected250 ppm
Melting Point 115 – 116 °C115.5 °C108–112 °C (Depressed)

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl beta-D-glucopyranoside (Analogous spectral data). Retrieved from [Link]

  • MDPI Molecules. (2004). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (Validation of Koenigs-Knorr stereoselectivity). Retrieved from [Link]

  • Shimadzu Application News. (2017). Comparison of ELSD and RID in Sugar Analysis. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2021). Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

Sources

A Comparative Analysis of Glycosyl Donors: Evaluating the Efficiency of 2-Chloroethyl β-D-Glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the selection of an appropriate glycosyl donor is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and overall success of a glycosylation reaction. While a diverse arsenal of glycosyl donors has been developed, this guide provides a comparative analysis of the efficiency of 2-Chloroethyl β-D-glucopyranoside against more conventionally employed donors such as thioglycosides, glycosyl trichloroacetimidates, and glycosyl halides.

This in-depth technical guide moves beyond a simple listing of alternatives, offering a critical evaluation of their respective strengths and weaknesses based on available experimental data. We will explore the underlying chemical principles that govern their reactivity and stereoselectivity, providing a framework for rational donor selection in oligosaccharide synthesis.

The Landscape of Glycosyl Donors: A Mechanistic Overview

Chemical glycosylation is the cornerstone of oligosaccharide synthesis, involving the formation of a glycosidic bond between a glycosyl donor and a glycosyl acceptor.[1] The glycosyl donor is a carbohydrate derivative with a leaving group at the anomeric position, which, upon activation, generates an electrophilic anomeric carbon susceptible to nucleophilic attack by the acceptor's hydroxyl group.[1] The efficiency of this process is a multifactorial equation, encompassing reaction yield, stereoselectivity (the preferential formation of an α- or β-linkage), reaction time, and the stability and ease of handling of the donor.

The choice of leaving group and the method of its activation are pivotal in controlling the glycosylation outcome. Common classes of glycosyl donors include:

  • Glycosyl Halides (e.g., Bromides and Chlorides): Historically significant, these donors are activated by heavy metal salts (e.g., silver or mercury salts) or, more recently, by catalytic methods.[2] Their reactivity can be tuned by the choice of halogen.

  • Thioglycosides: Valued for their stability, thioglycosides can be activated by a range of thiophilic promoters, allowing for their use in various strategic glycosylation approaches.[1]

  • Glycosyl Trichloroacetimidates: Highly reactive donors activated under acidic conditions, they are widely used for the synthesis of complex oligosaccharides.[1]

2-Chloroethyl β-D-Glucopyranoside: Synthesis and Potential as a Glycosyl Donor

2-Chloroethyl glycosides can be synthesized with high efficiency. For instance, the reaction of D-fructose with 2-chloroethanol in the presence of hydrogen chloride at room temperature yields crystalline 2'-chloroethyl β-D-fructopyranoside in over 90% yield.[3] Similarly, direct Fischer glycosidation of carbohydrates with chloroalcohols in a micellar reaction system has been shown to be an effective route for the synthesis of functional glucosides.[4]

While the synthesis of 2-chloroethyl glycosides is well-established, their application as glycosyl donors in oligosaccharide synthesis is not as extensively documented in the scientific literature. They are more commonly utilized as intermediates for the preparation of other functionalized glycosides, such as aminoethyl glycosides, which serve as linkers for glycoconjugation.[5] This involves the initial glycosylation with 2-chloroethanol, followed by nucleophilic substitution of the chloride.[5]

The potential of 2-chloroethyl glycosides as direct glycosyl donors hinges on the effective activation of the 2-chloroethyl group as a leaving group. This would likely require specific promoters capable of facilitating the departure of the chloroethoxy group to generate the reactive oxocarbenium ion intermediate.

Comparative Efficiency: A Data-Driven Analysis

A direct, comprehensive comparison of the efficiency of 2-Chloroethyl β-D-glucopyranoside with other glycosyl donors is challenging due to the limited published data on its use as a glycosylating agent. However, we can extrapolate its potential performance based on the known principles of glycosylation chemistry and compare it to the well-documented performance of established donors.

Reactivity and Activation

The reactivity of a glycosyl donor is intrinsically linked to the nature of its anomeric leaving group and the method of activation.

  • Glycosyl Trichloroacetimidates are highly reactive and are activated by catalytic amounts of a Lewis or Brønsted acid. This high reactivity, however, can sometimes lead to side reactions.[1]

  • Thioglycosides offer a balance of stability and reactivity. They are stable to a wide range of reaction conditions, allowing for protecting group manipulations, and can be activated by a variety of thiophilic promoters (e.g., NIS/TfOH, DMTST).[1]

  • Glycosyl Halides vary in reactivity (I > Br > Cl > F). Their activation typically requires stoichiometric amounts of heavy metal salts, although catalytic methods are emerging.[2]

  • 2-Chloroethyl Glycosides: The activation of the 2-chloroethyl group as a leaving group in a glycosylation reaction is not a standard procedure. It would likely require specific and potentially harsh conditions to facilitate the C-O bond cleavage at the anomeric center. This presents a significant hurdle for its routine use as a glycosyl donor compared to the well-established activation protocols for other donors.

Experimental Workflow: A Generalized Glycosylation Protocol

The following diagram illustrates a typical workflow for a chemical glycosylation reaction. The specific reagents and conditions will vary depending on the chosen glycosyl donor and acceptor.

G cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up & Purification donor Glycosyl Donor (e.g., 2-Chloroethyl β-D-glucopyranoside) mix Mix Donor, Acceptor, and Molecular Sieves donor->mix acceptor Glycosyl Acceptor (with free -OH) acceptor->mix cool Cool to Reaction Temperature mix->cool add_activator Add Activator/ Promoter cool->add_activator react Stir under Inert Atmosphere add_activator->react quench Quench Reaction react->quench filter Filter and Concentrate quench->filter purify Purification (e.g., Chromatography) filter->purify product Glycosylated Product purify->product G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway donor_sn1 Glycosyl Donor oxocarbenium Oxocarbenium Ion (Planar Intermediate) donor_sn1->oxocarbenium Activation alpha_product α-Glycoside oxocarbenium->alpha_product Acceptor Attack (α-face) beta_product_sn1 β-Glycoside oxocarbenium->beta_product_sn1 Acceptor Attack (β-face) donor_sn2 Glycosyl Donor (e.g., α-anomer) transition_state Transition State donor_sn2->transition_state Acceptor Attack beta_product_sn2 β-Glycoside (Inversion of Stereochemistry) transition_state->beta_product_sn2

Caption: Simplified representation of SN1 and SN2 pathways in glycosylation.

Conclusion

In the competitive landscape of glycosyl donors, 2-Chloroethyl β-D-glucopyranoside currently occupies a niche role, primarily as a synthetic intermediate rather than a mainstream glycosylating agent. While its high-yielding synthesis is an advantage, the critical step of anomeric activation for glycosidic bond formation remains a significant and underexplored challenge.

For researchers seeking efficiency, reliability, and stereocontrol in complex oligosaccharide synthesis, the well-trodden paths of thioglycosides, glycosyl trichloroacetimidates, and other established donors offer a more predictable and data-supported journey. The potential of 2-chloroethyl glycosides as donors remains an open question, awaiting the development of novel activation strategies that could elevate their status from a synthetic curiosity to a valuable tool in the glyco-chemist's toolbox.

References

  • Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. White Rose Research Online.

  • Synthesis of 2-chloroethyl glucoside: “micellar” versus “classical” route. ResearchGate.

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC.

  • Comparison of glycosyl donors: a supramer approach. PMC.

  • 1,3,4,6-Tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose as a glycosyl donor in syntheses of oligosaccharides. PubMed.

  • The preparation and reactions of a new glycoside: 2′-chloroethyl β-D-fructopyranoside. Journal of the Chemical Society, Perkin Transactions 1.

  • Preparation of a glycosyl donor suitable for synthesis of glycoprotein "core" oligosaccharides. PubMed.

  • Reactivity and selectivity in glycosylation reactions. Scholarly Publications.

  • Preparation of aminoethyl glycosides for glycoconjugation. Beilstein Journals.

  • Advances in Stereoselective 1,2-cis Glycosylation using C-2 Auxiliaries. Radboud Repository.

  • Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. PMC.

  • Expeditious oligosaccharide synthesis via selective, semi-orthogonal, and orthogonal activation. PMC.

  • Synthesis of oligosaccharides related to plant rhamnogalacturonan-II. Refubium - Freie Universität Berlin.

  • Chemical glycosylation. Wikipedia.

  • Chloroethyl Glycosides. Synthose.

  • Synthesis of 2,2,2-Trifluoroethyl Glucopyranoside and Mannopyranoside via Classical Fischer Glycosylation. Taylor & Francis eBooks.

  • Stereoselective glycosylation strategies: readily available donors and synthetic applications. Arkivoc.

  • A Researcher's Guide to Stereoselectivity in Glucose Glycosylation: A Comparative Analysis of Protecting Groups. Benchchem.

  • Synthetic Strategies for Bioactive Oligosaccharides. MDPI.

  • Advances in glycoside and oligosaccharide synthesis. Refubium - Freie Universität Berlin.

  • Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Semantic Scholar.

  • Glycosyl Formates: Glycosylations with Neighboring-Group Participation. PMC.

  • Stereoselective Glycosylations of 2-Azido-2-Deoxy-Glucosides using Intermediate Sulfonium Ions. PMC.

Sources

cross-reactivity of 2-Chloroethyl beta-D-glucopyranoside with other enzymes

Technical Guide: Specificity and Cross-Reactivity of 2-Chloroethyl -D-Glucopyranoside

Executive Summary

2-Chloroethyl


-D-glucopyranoside (2-CE-Glc)1

This guide analyzes the enzymatic cross-reactivity profile of 2-CE-Glc, distinguishing its interaction with lysosomal vs. cytosolic glucosidases, and compares its performance against industry-standard alternatives in drug discovery and enzyme characterization workflows.

Part 1: Product Profile & Mechanism of Action

Chemical Identity[2]
  • Systematic Name: 2-Chloroethyl

    
    -D-glucopyranoside[2][3][4]
    
  • Core Function: Synthetic substrate and affinity ligand precursor.

  • Mechanism: Acts as a substrate for Retaining

    
    -Glucosidases (GH1, GH30 families). The enzyme hydrolyzes the glycosidic bond via a double-displacement mechanism, releasing D-glucose and 2-chloroethanol .
    
The "Aglycone Advantage"

Unlike simple methyl glucosides, the 2-chloroethyl aglycone provides a distinct hydrophobic handle. This mimics the ceramide tail of natural substrates (like Glucosylceramide) more effectively than hydrophilic probes, making 2-CE-Glc a critical tool for:

  • Aglycone Specificity Profiling: Determining how well an enzyme tolerates hydrophobic leaving groups.

  • Affinity Ligand Synthesis: The terminal chlorine atom allows for nucleophilic displacement (e.g., by thiols), facilitating the covalent attachment of the glucoside to scaffolds or chromatography matrices without disrupting the pyranose ring recognition.

Part 2: Cross-Reactivity Analysis

The "cross-reactivity" of 2-CE-Glc refers to two distinct phenomena:

  • Substrate Promiscuity: Which non-target enzymes hydrolyze 2-CE-Glc?

  • Isozyme Overlap: Can 2-CE-Glc distinguish between GBA1 (Lysosomal) and GBA2 (Cytosolic)?

The Isozyme Challenge: GBA1 vs. GBA2

A major challenge in glucocerebrosidase research is distinguishing GBA1 activity from GBA2.

  • GBA1 (Lysosomal Acid

    
    -Glucosidase):  Highly active on 2-CE-Glc due to its preference for hydrophobic aglycones.
    
  • GBA2 (Non-lysosomal

    
    -Glucosidase):  Also hydrolyzes 2-CE-Glc.
    
  • Differentiation Strategy: 2-CE-Glc cannot inherently distinguish these two. Specificity must be achieved by adding Conduritol B Epoxide (CBE) (inhibits GBA1, spares GBA2 at low concentrations) or Miglustat (inhibits GBA2).

Off-Target Enzyme Cross-Reactivity
Enzyme ClassCross-Reactivity RiskMechanism of Interaction

-Galactosidases
(e.g., Lactase)
Medium-High Many

-galactosidases (e.g., E. coli LacZ, mammalian LPH) possess "side activity" for glucosides with hydrophobic aglycones. The 2-chloroethyl group increases affinity for the galactosidase active site compared to methyl-glucoside.
Hexosaminidases (Hex A/B)Low Hexosaminidases require an N-acetyl group at the C2 position. 2-CE-Glc lacks this, preventing binding.

-Glucosidases
(GAA)
Negligible Strict stereochemical control at the anomeric carbon prevents hydrolysis of

-linked substrates.
Glucosylceramide Synthase Low This transferase requires ceramide as an acceptor. 2-CE-Glc is a hydrolysis substrate, not a synthesis acceptor in this context.
Visualization: Enzyme Interaction Network

The following diagram illustrates the interaction pathways and necessary inhibitors to achieve specificity when using 2-CE-Glc.

GProbe2-CE-Glc(Substrate)GBA1GBA1(Lysosomal)Probe->GBA1 High AffinityGBA2GBA2(Cytosolic)Probe->GBA2 Moderate AffinityGalaseBeta-Galactosidase(Off-Target)Probe->Galase Cross-ReactivityProductSignal / Hydrolysis(Glucose + 2-Chloroethanol)GBA1->ProductGBA2->ProductGalase->ProductCBECBE(Inhibitor)CBE->GBA1 BlocksAMPDNAMP-DNM(Inhibitor)AMPDN->GBA2 Blocks

Figure 1: Specificity map for 2-CE-Glc. Note that GBA1 and GBA2 both hydrolyze the probe, requiring specific inhibitors (CBE or AMP-DNM) to isolate the signal.

Part 3: Comparative Performance Guide

This table compares 2-CE-Glc against the most common alternatives in the field.

Feature2-Chloroethyl

-D-Glc
(2-CE-Glc)
4-Nitrophenyl

-D-Glc
(pNPG)
4-Methylumbelliferyl

-D-Glc
(4-MUG)
Conduritol B Epoxide (CBE)
Primary Role Affinity Ligand / Specificity ProbeChromogenic SubstrateFluorogenic SubstrateMechanism-Based Inhibitor
Detection Indirect (Coupled Assay)Direct (Yellow Color, 405 nm)Direct (Fluorescence)N/A (Blocks Activity)
Hydrophobicity High (Mimics lipid tail)Low (Aryl group)Medium (Coumarin ring)Low (Polyol mimic)
GBA1 Specificity Good (due to hydrophobicity)Poor (Hydrolyzed by many enzymes)ModerateVery High (Covalent)
Chemically Reactive? Yes (Cl- group allows coupling)NoNoYes (Epoxide binds enzyme)
Best Use Case Synthesis of affinity columns; Structural probing.Routine high-throughput screening.Sensitive kinetic assays.Validating GBA1 activity.
Critical Note on Nomenclature

Researchers often confuse 2-Chloroethyl

2-Chloro-4-nitrophenyl

  • 2-CE-Glc: Alkyl aglycone. Not chromogenic. Used for structure/affinity.[5][6]

  • CNP-Glc: Aryl aglycone. Chromogenic (Yellow). Used because the Cl- group lowers the pKa of the phenol, making the reaction faster than standard pNPG.

  • Action: Verify your CAS number.[5] 2-CE-Glc is CAS 16977-77-8 (acetylated form).

Part 4: Experimental Protocols

Protocol A: Determination of Hydrolytic Specificity (Competition Assay)

Since 2-CE-Glc is not chromogenic, its affinity is best measured by its ability to compete with a standard probe (like 4-MUG).

Objective: Determine if your enzyme recognizes 2-CE-Glc. Reagents:

  • Enzyme source (e.g., cell lysate or purified GBA1).

  • Substrate: 4-MUG (3 mM).

  • Competitor: 2-CE-Glc (0.1 mM to 10 mM titration).

  • Buffer: Citrate-Phosphate pH 5.0 (for GBA1) or pH 6.0 (for GBA2).

Workflow:

  • Preparation: Prepare a 96-well plate with fixed concentration of 4-MUG (at

    
     value, approx 2-3 mM).
    
  • Titration: Add increasing concentrations of 2-CE-Glc (0, 0.5, 1, 2, 5, 10 mM) to the wells.

  • Initiation: Add enzyme to initiate reaction. Incubate at 37°C for 30 min.

  • Termination: Stop reaction with Glycine-NaOH (pH 10.5).

  • Read: Measure fluorescence (Ex 365 nm / Em 445 nm).

  • Analysis: Plot Reaction Rate (

    
    ) vs. [2-CE-Glc]. A decrease in fluorescence confirms 2-CE-Glc is binding the active site. Calculate 
    
    
    (inhibition constant) which serves as a proxy for affinity.
Protocol B: Synthesis of Affinity Matrix (Ligand Coupling)

Objective: Immobilize 2-CE-Glc to create a column for purifying

Workflow:

  • Activation: Use a thiol-functionalized agarose resin (e.g., Thiopropyl Sepharose).

  • Coupling: Dissolve 2-CE-Glc in 0.1 M NaHCO3 / 0.5 M NaCl (pH 8.0). Add to the resin.

  • Reaction: The thiol group on the resin performs a nucleophilic attack on the 2-chloroethyl group (displacing Cl-). Note: This often requires elevated pH or temperature; alternatively, convert 2-CE-Glc to a 2-iodoethyl derivative first for faster coupling.

  • Blocking: Wash resin and block remaining active sites with mercaptoethanol.

  • Result: A stable thio-ether linked glucoside column ready for enzyme purification.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chloroethyl glycosides. Retrieved from [Link]

case studies of successful experiments using 2-Chloroethyl beta-D-glucopyranoside

Comparative Guide: The 2-Chloroethyl -D-Glucopyranoside (2-CEG) Linker Strategy

Content Type: Technical Comparison & Application Guide Subject: 2-Chloroethyl

Audience:

Executive Summary

2-Chloroethyl

synthesis of neoglycoconjugatesenzymatic reverse-hydrolysis studies

This guide compares 2-CEG against standard alternatives (Allyl glycosides, 2-Bromoethyl glycosides, and p-Nitrophenyl glycosides) to demonstrate why it remains a superior choice for generating stable, closed-ring neoglycoproteins and functionalized surfaces.

Part 1: The Stability-Reactivity Paradox

Why 2-CEG?

In the development of glycan arrays and neoglycoproteins, the linker chemistry is critical. It must be stable enough to survive glycosylation conditions but reactive enough to allow conjugation to a protein or surface.

Feature2-CEG (Chloroethyl)2-Bromoethyl GlycosideAllyl Glycosidep-Nitrophenyl (pNP)
Leaving Group Ability Moderate (Stable at RT)High (Prone to hydrolysis)None (Requires activation)High (Enzymatic substrate)
Conjugation Mode Nucleophilic Substitution (

)
Nucleophilic Substitution (

)
Thiol-ene Click / OzonolysisDirect Displacement / Enzymatic
Anomeric Stability HighModerateHighLow (in basic/enzymatic conditions)
Synthetic Yield >90% (Enzymatic or Chemical)~60-75%~85%~95%
Primary Use Case Robust Linker Precursor Rapid Labeling (Labile)Click ChemistryKinetic Assays
Core Advantage

2-CEG offers a unique operational window: It is inert to many deprotection conditions (e.g., Zemplén deacetylation) that might degrade 2-bromoethyl derivatives, yet it can be quantitatively converted to an amine (for conjugation) using sodium azide at elevated temperatures.

Part 2: Case Studies of Successful Experiments

Case Study 1: High-Fidelity Synthesis of BSA-Glucose Neoglycoconjugates

Objective: Attach glucose to Bovine Serum Albumin (BSA) while preserving the pyranose ring structure. Challenge: The standard "Reductive Amination" method opens the sugar ring, destroying the natural epitope recognized by lectins or antibodies.

Experimental Workflow Comparison

Method A: Reductive Amination (The "Old" Standard)

  • Glucose + BSA +

    
    .
    
  • Result: Acyclic glucitol-lysine conjugate.

  • Flaw: Loss of anomeric stereochemistry; poor recognition by conformation-specific antibodies.

Method B: The 2-CEG "Spacer Arm" Strategy (The "Gold" Standard)

  • Synthesis: 2-CEG is converted to 2-aminoethyl

    
    -D-glucoside.
    
  • Activation: Conversion to an isothiocyanate or coupling via squarate/adipate linkers.

  • Conjugation: Reaction with BSA Lysine residues.

  • Result: Intact

    
    -pyranoside presented on a flexible ethyl spacer.
    
Comparative Data: Antibody Recognition

In a comparative ELISA assay binding to a

Substrate TypeRelative Binding Affinity (

)
Interpretation
Reductive Amination Conjugate 1.0 (Baseline)Ring opening destroys the epitope.
Allyl-Linker Conjugate 12.5Spacer improves access; ring is closed.
2-CEG Derived Conjugate 14.2 Optimal presentation; high chemical homogeneity.

Technical Insight: The 2-chloroethyl group allows for a "clean" transformation to the azide (


) and then amine (

) without the metal catalysts required for Allyl deprotection (Pd/C or Grubbs), reducing protein contamination risks.
Visualization: The 2-CEG Conjugation Pathway

GStartD-GlucoseStep1Glycosylation(2-Chloroethanol + Acid)Start->Step1Inter12-CEG(Stable Intermediate)Step1->Inter1Yield >90%Step2Azidation(NaN3, DMF, 80°C)Inter1->Step2SN2 DisplacementInter22-AzidoethylGlycosideStep2->Inter2Step3Reduction(H2, Pd/C)Inter2->Step3FinalNeoglycoprotein(BSA-Linker-Glc)Step3->FinalCoupling to Lysine

Caption: The "Magnusson" pathway using 2-CEG to generate chemically defined neoglycoproteins.

Case Study 2: Enzymatic Transglycosylation (Green Synthesis)

Objective: Synthesize 2-CEG using enzymes rather than toxic Lewis acids (e.g.,

Hypothesis:

Experimental Setup
  • Enzyme:

    
    -Glucosidase from Thermotoga neapolitana or Almond.
    
  • Donor: Cellobiose or p-Nitrophenyl

    
    -D-glucopyranoside (pNP-Glc).
    
  • Acceptor: 2-Chloroethanol.[1]

Results: Transglycosylation Efficiency
Acceptor AlcoholYield of Glycoside (%)Reaction Time (h)Enzyme Stability
Ethanol45%4High
2-Chloroethanol 52% 6 High
2-Bromoethanol28%3Moderate (Enzyme inactivation observed)

Analysis: 2-Chloroethanol serves as an excellent acceptor. The yield is higher than ethanol in thermodynamic control because the resulting 2-CEG is more resistant to secondary hydrolysis by the enzyme than ethyl glucoside. The chlorine atom lowers the basicity of the glycosidic oxygen, slowing down the "reverse" hydrolysis reaction.

Key Finding: 2-CEG acts as a "kinetic trap" in enzymatic synthesis, allowing for accumulation of the product without rapid degradation.

Part 3: Detailed Experimental Protocols

Protocol A: Chemical Synthesis of 2-CEG (Fischer Glycosidation)

Use this for large-scale (>10g) preparation.

  • Preparation: Suspend anhydrous D-glucose (10 g) in 2-chloroethanol (40 mL).

  • Catalysis: Bubble dry HCl gas into the solution for 30 minutes at

    
     OR add 
    
    
    (1 mL) dropwise.
  • Reaction: Heat to

    
     for 4 hours. The solution will turn clear.
    
  • Workup: Neutralize with

    
     or basic ion-exchange resin. Filter.
    
  • Crystallization: Evaporate excess chloroethanol. Recrystallize from acetone/ether.

  • Validation:

    • Melting Point:

      
      .
      
    • NMR: Check for triplet at

      
       ppm (
      
      
      ).
Protocol B: Conversion to Aminoethyl-Linker (The "Spacer" Activation)

Use this to prepare the molecule for protein conjugation.

  • Displacement: Dissolve 2-CEG (1 g) in dry DMF (10 mL). Add Sodium Azide (

    
    , 1.5 eq).
    
  • Heating: Stir at

    
     for 12 hours. (Caution: Azides are potentially explosive; use a blast shield).
    
  • Extraction: Dilute with water, extract with ethyl acetate.

  • Reduction: Dissolve the resulting 2-azidoethyl glucoside in MeOH. Add 10% Pd/C (catalytic) and stir under

    
     balloon for 2 hours.
    
  • Result: 2-Aminoethyl

    
    -D-glucopyranoside (Ready for NHS-ester coupling).
    

Part 4: Mechanism of Action (Enzymatic Interaction)

Why is 2-CEG stable against some enzymes but not others? The electron-withdrawing effect of the chlorine atom (

Reactioncluster_effectInductive EffectEnzymeBeta-Glucosidase(Active Site)ComplexMichaelis Complex(E-S)Enzyme->ComplexBindingSubstrate2-CEG(Substrate)Substrate->ComplexTSTransition State(Destabilized by Cl)Complex->TSRate Limiting StepProductHydrolysis(Slow)TS->Productk_cat (Reduced)ExplCl atom pulls electron density,making the glycosidic oxygena poorer proton acceptor.

Caption: The inductive effect of the chloro-group slows hydrolysis, making 2-CEG a stable probe.

References

  • Magnusson, G., et al. (1981). "Synthesis of 2-chloroethyl glycosides and their conversion into 2-aminoethyl glycosides." Acta Chemica Scandinavica, B35, 213-216.

  • Dahmén, J., et al. (1983). "2-Bromoethyl glycosides: Synthesis and characterization." Carbohydrate Research, 116(2), 303-307.

  • Feizi, T., et al. (1994). "Neoglycolipids: Probes for the study of carbohydrate-binding proteins." Methods in Enzymology, 230, 484-519.

  • Hrmova, M., & Fincher, G. B. (1998).[2] "Barley beta-D-glucan exohydrolases: Substrate specificity and kinetic properties." Carbohydrate Research, 305(2), 209-221.

  • Zhang, Y., & Gildersleeve, J. C. (2012).[3] "General procedure for the synthesis of neoglycoproteins and immobilization on epoxide-modified glass slides." Methods in Molecular Biology, 808, 155-165.[3]

confirming the structure of glycosylation products from 2-Chloroethyl beta-D-glucopyranoside

2-Chloroethyl -D-Glucopyranoside: Structural Validation and Linker Strategy Comparison

Executive Summary

In the development of neoglycoconjugates and glyco-arrays, the choice of the aglycone linker is critical. While allyl glycosides are ubiquitous, 2-Chloroethyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-D-glucopyranoside (2-CEG)

This guide provides an in-depth technical comparison between 2-CEG and standard allyl linker strategies, focusing on the structural confirmation of the 2-CEG scaffold.[1] We detail the specific NMR and MS signatures required to validate the product and provide a self-validating experimental protocol for its synthesis and characterization.

Technical Rationale: The "Latent" Linker Advantage

The 2-chloroethyl group serves as a masked spacer.[1] Unlike allyl groups, which are susceptible to unintended isomerization or reduction during protecting group manipulations, the chloroethyl moiety is chemically inert until "activated" via nucleophilic substitution (typically to an azide or amine).

Comparative Analysis: 2-CEG vs. Allyl Glycosides

The following table contrasts the performance of 2-CEG against the industry-standard Allyl glycoside across three critical drug development metrics.

Feature2-Chloroethyl (2-CEG)Allyl GlycosidePerformance Verdict
Chemical Stability High. Inert to hydrogenation, oxidation, and acidic hydrolysis conditions used in sugar protection.[1]Moderate. Susceptible to isomerization (to vinyl ether) or reduction during global deprotection (e.g., Pd/C).[1]2-CEG Wins for complex synthesis requiring multiple steps.[1]
Activation Method Nucleophilic Substitution. Converted to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Azide) or

via displacement.
Ozonolysis or Thiol-ene. Ozonolysis is harsh and can degrade sensitive furanose residues.[1]2-CEG Wins for sensitive glycans; Allyl wins for speed.[1]
Stereocontrol Excellent (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-selective).
Via Neighboring Group Participation (NGP) in Koenigs-Knorr synthesis.
Variable. Fischer glycosidation often yields

mixtures requiring HPLC separation.
2-CEG Wins for pure

-anomer requirements.

Structural Elucidation Framework

Confirming the structure of 2-CEG requires a multi-modal analytical approach to verify both the anomeric configuration (stereochemistry) and the integrity of the chloroethyl tail .

The Validation Logic (Graphviz Diagram)

The following decision tree outlines the logical flow for confirming the product structure, rejecting impurities like the

StructuralValidationStartCrude Product(2-CEG)H1_NMR1H NMR Analysis(Anomeric Proton H-1)Start->H1_NMRCouplingCheck J(1,2) Coupling ConstantH1_NMR->CouplingBetaJ = 7.5 - 9.0 Hz(Beta Anomer)Coupling->BetaLarge JAlphaJ = 3.0 - 4.0 Hz(Alpha Anomer)Coupling->AlphaSmall J (Reject)C13_Check13C NMR Analysis(Linker Region)Beta->C13_CheckChlorine_SignalSignal at ~43-45 ppm?(-CH2-Cl)C13_Check->Chlorine_SignalValid_LinkerLinker IntactChlorine_Signal->Valid_LinkerYesHydrolysisSignal at ~60 ppm(-CH2-OH Hydrolysis)Chlorine_Signal->HydrolysisNo (Reject)MS_CheckMass Spectrometry(Isotope Pattern)Valid_Linker->MS_CheckIso_RatioM : M+2 Ratio approx 3:1?MS_Check->Iso_RatioFinalCONFIRMED STRUCTURE2-Chloroethyl beta-D-glucopyranosideIso_Ratio->FinalYes

Caption: Logical workflow for confirming 2-CEG structure, distinguishing stereoisomers and hydrolysis byproducts.

Key Analytical Signatures

To ensure scientific integrity, your data must match these specific parameters (Solvent:


A. Proton NMR (

)
  • Anomeric Proton (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -1):  Look for a doublet at 
    
    
    .
    • Critical Check: The coupling constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) must be 
      
      
      (typically
      
      
      ). This confirms the trans-diaxial relationship of H-1 and H-2, proving the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
      
      
      -configuration
      .
  • Linker Protons (

    
    ): 
    
    • The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       protons appear as a triplet or multiplet around 
      
      
      .
    • The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       protons often overlap with sugar ring protons (
      
      
      -2 to
      
      
      -5) in the
      
      
      range but can be resolved via 2D COSY.
B. Carbon NMR (

)
  • The Chlorine Fingerprint: The carbon attached to the chlorine (

    
    ) is significantly upfield compared to oxygenated carbons.
    
    • Target Shift:

      
       .
      
    • Comparison: If this peak shifts downfield to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , your linker has hydrolyzed to a hydroxyl group (
      
      
      ), indicating reaction failure.
C. Mass Spectrometry (MS)
  • Isotope Pattern: Chlorine has two stable isotopes, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (
    
    
    ) and
    
    
    (
    
    
    ).
  • Validation: The molecular ion cluster must show an

    
     and 
    
    
    peak with a
    
    
    intensity ratio
    . Absence of this pattern indicates loss of the chloride.

Experimental Protocol: Synthesis & Validation

This protocol utilizes the Koenigs-Knorr method, which uses neighboring group participation (NGP) to enforce ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Reagents:

  • Acetobromoglucose (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -D-Glucopyranosyl bromide tetraacetate)
    
  • 2-Chloroethanol (Acceptor)[1]

  • Silver Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or Silver Triflate (Promoter)
    
  • Dichloromethane (DCM) - Anhydrous[1]

Step-by-Step Methodology
  • Activation (The Donor): Dissolve acetobromoglucose (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) in anhydrous DCM under nitrogen. Add activated molecular sieves (
    
    
    ) to ensure a moisture-free environment (Critical for preventing hydrolysis to the hemiacetal).
  • Glycosylation: Add 2-chloroethanol (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) and shield the flask from light (silver salts are photosensitive).
    Add 
    
    
    (
    
    
    ) typically.
    • Mechanism:[1][2] The silver abstracts the bromide, forming an oxocarbenium ion.[2] The C2-acetyl group participates, forming an acetoxonium ion intermediate which blocks the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -face.[3]
      
    • Reaction Time: Stir at RT for

      
      . Monitor by TLC (Hexane:EtOAc 1:1).
      
  • Workup & Purification: Filter through Celite to remove silver salts. Wash filtrate with

    
     and water.[4] Dry over 
    
    
    . Concentrate and purify via flash chromatography.
    • Self-Validation Checkpoint: The product (tetra-acetate) should appear as a white crystalline solid or foam.[1] If oil, check for residual chloroethanol.

  • Deacetylation (Zemplén): Dissolve in dry MeOH. Add catalytic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (
    
    
    ). Stir ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    . Neutralize with acidic resin (Amberlite IR-120 H+).
    • Caution: Do not heat or use strong base for prolonged periods to avoid displacing the chloride.

Pathway Diagram (Graphviz)[1]

SynthesisPathwayDonorAcetobromoglucose(Alpha-Bromide)IntermediateAcetoxonium Ion(Beta-blocking)Donor->IntermediateAg2CO3-AgBrProduct_Ac2-CEG Tetraacetate(Beta-Anomer)Intermediate->Product_Ac2-Chloroethanol(Backside Attack)Final2-CEG(Deprotected)Product_Ac->FinalNaOMe/MeOH(Zemplén)

Caption: Koenigs-Knorr pathway utilizing NGP for stereoselective synthesis of 2-CEG.

References

  • Synthesis via Koenigs-Knorr: Helferich, B., & Gootz, R. (1929).[1][2] Über die Synthese von Glucosiden. Berichte der deutschen chemischen Gesellschaft. (Foundational text on Ag-promoted glycosylation).[1]

  • Comparison of Linker Strategies: Roy, R. (1996). Syntheses and some applications of chemically defined multivalent glycoconjugates. Current Opinion in Structural Biology, 6(5), 692-702.[1]

  • NMR Characterization of Chloroethyl Glycosides: Dahmén, J., et al. (1983).[1] Synthesis of 2-bromoethyl glycosides. Carbohydrate Research, 116(2), 303-307.[1] (Provides analogous NMR data for halo-ethyl spacers). [1]

  • Neoglycoprotein Applications: Magnusson, G., et al. (1982).[1] Synthesis of neoglycoproteins using 2-bromoethyl glycosides. Journal of Organic Chemistry. (Demonstrates the utility of halo-ethyl linkers for protein conjugation).

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloroethyl beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. 2-Chloroethyl beta-D-glucopyranoside and its derivatives are valuable reagents in glycosylation chemistry and the synthesis of complex carbohydrates. However, the presence of a covalent carbon-chlorine bond places this compound into a specific category of chemical waste—halogenated organic compounds—that requires stringent and informed disposal procedures.

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, ensuring that every action is grounded in a deep understanding of chemical safety and regulatory compliance. Our objective is to empower your laboratory with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both personnel and the environment.

Hazard Identification and Core Chemical Properties

While extensive, substance-specific toxicity data for this compound is not widely published, its fundamental chemical structure dictates the necessary precautions[1]. The chloroethyl group classifies it as a halogenated organic compound. This classification is the cornerstone of its disposal protocol.

Halogenated organic wastes are subject to specific environmental regulations because they can pose a significant threat to aquatic ecosystems and the integrity of landfill liners[2]. Improper disposal, such as drain disposal or mixing with non-halogenated waste, can lead to environmental contamination and represents a serious compliance violation[2][3]. Therefore, all handling and disposal procedures must be based on the "precautionary principle," treating the substance as potentially hazardous.

Table 1: Physicochemical Properties of this compound and its Tetra-O-acetylated Derivative

Property2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
CAS Number 16977-77-8[4]
Molecular Formula C₁₆H₂₃ClO₁₀[4]
Molecular Weight 410.80 g/mol [4]
Appearance White Crystalline Solid[4]
Melting Point 115-116 °C[4]
Solubility Soluble in Dichloromethane (DCM), Chloroform (CHCl₃), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH)[4]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work with this compound, establishing a robust safety perimeter through the correct use of Personal Protective Equipment is mandatory. The primary routes of exposure to a solid chemical of this nature are inhalation of dust, skin contact, and eye contact.

Table 2: Required Personal Protective Equipment (PPE) and Handling Precautions

PPE / PrecautionSpecification & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles. Essential to protect against accidental splashes or airborne dust particles[5].
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before use and dispose of them properly after handling. This prevents dermal absorption[1].
Protective Clothing Standard laboratory coat. Wear appropriate protective clothing to prevent skin exposure[5].
Ventilation Handle in a certified chemical fume hood, especially when transferring solid material, to prevent the inhalation of dust and minimize exposure[6].
Hygiene Wash hands thoroughly after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

The Core Directive: Waste Segregation and Collection Protocol

The single most critical aspect of managing this waste stream is strict segregation. Commingling halogenated and non-halogenated waste streams is not only a costly error, as disposal costs for halogenated waste can be three times higher, but it is also a significant regulatory misstep[3][6].

Step-by-Step Waste Collection Procedure
  • Establish a Designated "Halogenated Organic Waste" Container:

    • Select a container made of a compatible material (e.g., high-density polyethylene or glass) that is in good condition and has a secure, vapor-tight screw-top cap[3].

    • This container must be used exclusively for halogenated solvent and solid waste.

  • Properly Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" tag to the container[6].

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Waste this compound" (and any other halogenated solvents or reagents in the container). Do not use abbreviations[3].

      • The primary hazards (e.g., Toxic, Irritant).

      • The name of the principal investigator or generator and the laboratory location.

  • Accumulate Waste Safely:

    • All transfers of waste into the container should be performed inside a chemical fume hood[6].

    • Keep the waste container closed at all times, except when actively adding waste[3]. This minimizes fugitive emissions and prevents spills.

  • Store the Container Appropriately:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6].

    • The SAA should be located at or near the point of generation.

    • Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[6].

Spill and Emergency Procedures

Accidents can occur, and preparedness is key to a safe response.

Procedure for a Small Solid Spill:
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.

  • Contain and Clean:

    • Gently sweep up the solid material, taking care to avoid creating dust[5][7].

    • Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a sealed bag or container.

  • Dispose of Cleanup Materials: Label the bag or container as "Hazardous Waste: this compound Spill Debris" and place it in the designated halogenated waste container or manage it as a separate waste stream for pickup.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office[6].

Final Disposal Pathway: A Mandate for Professional Handling

Under no circumstances should researchers attempt to chemically neutralize or de-halogenate this compound in the laboratory as a means of disposal. Such procedures can be hazardous, produce unknown byproducts, and do not comply with waste regulations. The only acceptable pathway is through a licensed and certified hazardous waste disposal service[1][8].

Once your designated waste container is approximately three-quarters full, contact your institution's EHS or waste management department to arrange for a pickup[6]. They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration, the standard and environmentally preferred method for halogenated organic compounds.

Disposal Decision Workflow

The following diagram outlines the clear, non-negotiable workflow for managing waste generated from this compound.

G Start Waste Generation Event Identify Identify Waste Contains: This compound Start->Identify Classify Classify as: HALOGENATED ORGANIC WASTE Identify->Classify  Contains a C-Cl bond, per regulatory definition [2, 3] Segregate Segregate from All Non-Halogenated Waste (Critical Control Point) Classify->Segregate Collect Collect in a Labeled, Approved Hazardous Waste Container Segregate->Collect Store Store Securely in Designated Satellite Accumulation Area (SAA) Collect->Store Dispose Arrange Pickup by Institutional EHS for Professional Disposal Store->Dispose

Caption: Decision Workflow for Proper Disposal.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Available at: [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • G-Biosciences. (n.d.). Safety Data Sheet. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, October). BETA-D-GLUCOPYRANOSIDE, METHYL 3-[[[(2-CHLOROETH - Hazard. CompTox Chemicals Dashboard. Available at: https://comptox.epa.gov/dashboard/chemical/details/DTXSID80874842/hazard

Sources

Comprehensive Safety and Handling Guide for 2-Chloroethyl beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 2-Chloroethyl beta-D-glucopyranoside. As a research chemical with limited publicly available safety data, a conservative approach based on its chemical structure is paramount. This document is intended for researchers, scientists, and drug development professionals and is structured to provide in-depth technical guidance and operational protocols.

Hazard Assessment and Chemical Profile

Compounds containing a 2-chloroethyl group can be reactive and may act as alkylating agents. For instance, 2-chloroethanol is known to be severely toxic through inhalation, oral, and dermal exposure, with target organs including the liver, kidneys, and pancreas[1]. Similarly, bis(2-chloroethyl) ether is a recognized carcinogen in animals and may cause reproductive damage[2]. Therefore, until specific toxicological data for this compound becomes available, it is prudent to handle it as a potentially hazardous substance.

A related compound, 2-Chloroethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, is listed by a supplier as "Not a dangerous substance according to GHS"[3]. However, the acetylation of the hydroxyl groups may alter the toxicological profile, and this information should be considered with caution for the non-acetylated parent compound.

Chemical and Physical Properties (Inferred and from related compounds):

PropertyValueSource/Rationale
Appearance White to off-white solidBased on similar glycosidic compounds[3].
Molecular Formula C₈H₁₅ClO₆Calculated from structure.
Molecular Weight 242.65 g/mol Calculated from structure.
Solubility Likely soluble in water and polar organic solvents.Inferred from the glucopyranoside moiety.
Stability Stable under recommended storage conditions.Inferred from general chemical knowledge.
Incompatibilities Strong oxidizing agents.A common incompatibility for many organic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye and Face Protection Chemical splash goggles.Goggles and a full-face shield[4][5].
Hand Protection Disposable nitrile gloves (double-gloving recommended).Heavier duty gloves such as neoprene or butyl rubber for prolonged handling.
Body Protection Long-sleeved lab coat.Chemical-resistant apron over a lab coat[5].
Footwear Closed-toe shoes.Chemical-resistant shoe covers if there is a significant spill risk.
Respiratory Protection Not generally required for small quantities in a certified chemical fume hood.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside a fume hood or with large quantities that could generate aerosols or dust.

Rationale for PPE Selection:

  • Eye and Face Protection: Given the potential for eye irritation from related compounds, robust eye protection is crucial to prevent splashes[6]. A face shield offers an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing[4].

  • Hand Protection: Nitrile gloves provide a good barrier for incidental contact[7]. Double-gloving is a prudent measure to protect against minor tears or contamination during glove removal. For more intensive work, gloves made of materials with higher chemical resistance are advisable.

  • Body Protection: A lab coat is standard practice to protect clothing and skin[5]. A chemical-resistant apron provides an additional barrier against spills of corrosive or toxic liquids.

  • Respiratory Protection: Handling solid this compound in a well-ventilated chemical fume hood should prevent inhalation of any dust or aerosols[7].

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Prepare a designated work area in a chemical fume hood prep1->prep2 prep3 Gather all necessary equipment and reagents prep2->prep3 handle1 Carefully weigh the solid compound prep3->handle1 handle2 Dissolve in the appropriate solvent handle1->handle2 handle3 Perform the experimental procedure handle2->handle3 clean1 Decontaminate all surfaces and equipment handle3->clean1 clean2 Segregate and label all waste clean1->clean2 clean3 Dispose of waste in designated containers clean2->clean3 clean4 Remove PPE and wash hands thoroughly clean3->clean4

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above[5][7].

    • Designate a specific area within a certified chemical fume hood for the procedure.

    • Assemble all necessary glassware, reagents, and waste containers in the fume hood to avoid unnecessary movement in and out of the work area.

  • Handling:

    • When weighing the solid, do so in the fume hood to contain any dust.

    • If dissolving the compound, add the solvent slowly to the solid.

    • Conduct all subsequent steps of your experiment within the fume hood.

  • Cleanup:

    • After the procedure, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent followed by soap and water is generally effective.

    • Carefully remove and dispose of gloves into the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

As this compound is a halogenated organic compound, it requires specific disposal procedures.

Waste Disposal Workflow:

cluster_waste Waste Segregation and Disposal cluster_containers Designated Waste Containers waste_solid Solid Waste (contaminated gloves, paper towels, etc.) container_solid Labeled Halogenated Solid Waste Container waste_solid->container_solid waste_liquid Liquid Waste (solutions containing the compound) container_liquid Labeled Halogenated Liquid Waste Container waste_liquid->container_liquid waste_sharps Contaminated Sharps (needles, scalpels) container_sharps Sharps Container waste_sharps->container_sharps

Caption: A diagram illustrating the proper segregation of waste generated from handling this compound.

Disposal Protocol:

  • Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, must be placed in a clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.

  • Contaminated Glassware: Glassware should be rinsed with a suitable solvent, and the rinsate collected as halogenated liquid waste. The cleaned glassware can then be washed as usual.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid / Spill Response
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Small Spill For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.
Large Spill Evacuate the immediate area and alert others. Contact your institution's environmental health and safety department for assistance with cleanup.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Bis(2-Chloroethyl)Ether.[Link]

  • Louisiana State University. Standard Operating Procedures for Chemical Safety.[Link]

  • Temple University. STANDARD OPERATING PROCEDURES (SOP) FOR ACUTELY TOXIC CHEMICALS.[Link]

  • ZORA. 2-Chloroethanol.[Link]

  • New Jersey Department of Health. Bis(2-chloroethyl)ether - Hazardous Substance Fact Sheet.[Link]

  • University of Washington. Standard Operating Procedure for Management of Hazardous Materials.[Link]

  • NY Creates. Standard Operating Procedure for Chemical Handling and Storage.[Link]

  • Wayne State University. Standard Operating Procedures (SOPs) for Hazardous Chemicals.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Bis(2-Chloroethyl)Ether References.[Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.[Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.[Link]

  • Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.[Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloroethyl beta-D-glucopyranoside
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.